LMT-28
Description
Properties
IUPAC Name |
(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWSYOXIRPYFK-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LMT-28: A Deep Dive into its Mechanism of Action on the IL-6 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating inflammatory responses. Dysregulation of the IL-6 signaling pathway is a key pathogenic driver in a multitude of chronic inflammatory diseases, including rheumatoid arthritis and certain cancers. While biologic drugs targeting IL-6 or its receptor have demonstrated clinical efficacy, the development of orally available, small-molecule inhibitors has been a significant challenge. LMT-28 is a first-in-class, orally active, synthetic small-molecule inhibitor of IL-6 signaling.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the IL-6 signaling cascade, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Direct Targeting of gp130
The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its soluble or membrane-bound receptor, IL-6Rα. This IL-6/IL-6Rα complex then associates with the signal-transducing receptor subunit, glycoprotein 130 (gp130), inducing the homodimerization of gp130. This dimerization event brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated residues serve as docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[4][5] Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and regulation of target gene expression, which promotes inflammation.[5][6]
This compound exerts its inhibitory effect by directly interfering with this cascade at a critical upstream juncture.[2][7] Experimental evidence has conclusively shown that This compound directly binds to gp130 .[3][7][8] This interaction physically obstructs the association of the IL-6/IL-6Rα complex with gp130.[7][8] By preventing this crucial step, this compound effectively blocks the initiation of the downstream signaling cascade.
The consequences of this direct gp130 binding are the dose-dependent inhibition of:
Notably, this compound demonstrates selectivity. It does not inhibit STAT3 activation induced by the leukemia inhibitory factor (LIF), which utilizes a heterodimer of the LIF receptor and gp130, suggesting this compound specifically targets the gp130 homodimerization required for IL-6 signaling.[2][9]
Quantitative Data Summary
The inhibitory activities of this compound have been quantified in various in vitro assays. The following table summarizes the key reported values.
| Assay Type | Cell Line | Measured Effect | IC50 Value | Reference |
| STAT3 Reporter Gene Assay | HepG2 | Inhibition of IL-6-induced Luciferase | 5.9 µM | [2] |
| Cell Proliferation Assay | TF-1 | Inhibition of IL-6-induced Proliferation | 7.5 µM | [3] |
Key Experimental Protocols
The following are detailed methodologies for the pivotal experiments used to elucidate the mechanism of action of this compound.
STAT3 Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of STAT3 in response to IL-6 stimulation and its inhibition by this compound.
-
Cell Line: HepG2 cells stably transfected with a p-STAT3-Luciferase reporter construct.[9]
-
Protocol:
-
Seed the transfected HepG2 cells in 96-well plates and culture until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 1 hour.[9]
-
Stimulate the cells with recombinant human IL-6 (e.g., 10 ng/mL) for 3-6 hours.[10] Include a negative control group with no IL-6 stimulation.
-
Following stimulation, lyse the cells using a suitable luciferase lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Add luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration for each sample. Calculate the percentage of inhibition relative to the IL-6-stimulated vehicle control.
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the IL-6 signaling pathway (gp130, JAK2, STAT3) following treatment with this compound.
-
Cell Line: HepG2 cells.[9]
-
Protocol:
-
Plate HepG2 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 30, 100 µM) for 1 hour.[9]
-
Stimulate the cells with IL-6 (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) to induce peak phosphorylation.[9]
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated gp130 (p-gp130), p-JAK2, and p-STAT3. Also, probe separate blots with antibodies for total gp130, JAK2, and STAT3 to serve as loading controls.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots. Densitometry analysis can be used to quantify the changes in protein phosphorylation.[9]
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions. This assay was critical in demonstrating the direct binding of this compound to gp130.
-
Instrumentation: BIAcore T200 system or similar.[8]
-
Protocol:
-
Immobilization: Covalently immobilize recombinant human gp130 protein onto a CM5 sensor chip using standard amine coupling chemistry. Use a reference flow cell that is activated and blocked without protein immobilization.[8]
-
Binding Analysis: Prepare a series of this compound concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the gp130-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte (this compound) binding to the immobilized ligand (gp130). The response is measured in Resonance Units (RU).
-
After each injection, regenerate the sensor surface using a mild regeneration solution to remove bound this compound.
-
Competition Assay: To confirm that this compound inhibits the formation of the signaling complex, immobilize gp130 on the chip. Inject a pre-mixed solution of the IL-6/IL-6Rα complex with or without various concentrations of this compound. A reduction in the binding signal in the presence of this compound indicates inhibition of the interaction.[7][8]
-
Data Analysis: Subtract the reference cell data from the active cell data. Analyze the sensorgrams to determine kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.[8]
-
Visualizations
IL-6 Signaling Pathway and this compound Inhibition
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
LMT-28: A Small-Molecule Inhibitor of Glycoprotein 130 (gp130) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMT-28 is a novel, orally available small-molecule inhibitor that directly targets the glycoprotein 130 (gp130) subunit of the interleukin-6 (IL-6) receptor complex. By binding to gp130, this compound effectively blocks the downstream signaling cascades initiated by IL-6 and other cytokines that utilize gp130 for signal transduction. This targeted inhibition of the pro-inflammatory IL-6 pathway has demonstrated therapeutic potential in preclinical models of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. Dysregulated IL-6 signaling is a key driver in a multitude of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in certain cancers. The IL-6 receptor system consists of a ligand-binding IL-6 receptor alpha (IL-6Rα) and a signal-transducing subunit, glycoprotein 130 (gp130), which is shared by other cytokines in the IL-6 family.[1] The formation of a hexameric complex of IL-6, IL-6Rα, and a gp130 homodimer initiates intracellular signaling primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[2][3]
This compound is a synthetic oxazolidinone derivative identified as a direct inhibitor of gp130.[4] Unlike biologic agents that target IL-6 or IL-6Rα, this compound offers the advantage of being an orally bioavailable small molecule.[4] Its mechanism of action involves the direct binding to gp130, thereby preventing the association of the IL-6/IL-6Rα complex with gp130 and subsequent signal transduction.[5][6]
Mechanism of Action
This compound exerts its inhibitory effects by directly binding to the gp130 protein. This interaction is thought to interfere with the homodimerization of gp130, a critical step for the activation of downstream signaling.[7] Evidence suggests that this compound's inhibitory activity is specific to cytokines that induce gp130 homodimerization, such as IL-6 and IL-11, while not affecting those that signal through gp130 heterodimerization, like leukemia inhibitory factor (LIF).[7] The binding of this compound to gp130 leads to the suppression of IL-6-induced phosphorylation of key signaling molecules, including gp130 itself, JAK2, and STAT3.[5][6]
Signaling Pathway Inhibition
The binding of this compound to gp130 disrupts the canonical IL-6 signaling cascade. The following diagram illustrates the IL-6/gp130 signaling pathway and the point of inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| STAT3 Luciferase Reporter Assay | HepG2 | IC50 | 5.9 µM | [5][8] |
| Cell Proliferation Assay | TF-1 | IC50 | 7.5 µM | [5][8] |
| RANKL mRNA Expression | Mouse Osteoblasts | Optimal Inhibitory Conc. | 100 nM | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Administration Route | Dosage | Outcome | Reference |
| Collagen-Induced Arthritis | Mouse | Oral gavage | 0.25 mg/kg, once daily for 15 days | Reduced arthritis score and joint inflammation | [8] |
| Cerulein-Induced Acute Pancreatitis | Mouse | Oral gavage | 0.25 or 1 mg/kg | Ameliorated progression of pancreatitis | [8] |
| LPS-Induced Bone Resorption | Rat | Oral gavage | 0.23 mg/kg, once every 5 days for 2 weeks | Reduced bone resorption and inflammation | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes the method to determine the direct binding of this compound to gp130.
Protocol Details:
-
Immobilization: Recombinant human gp130, IL-6, or IL-6Rα protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: this compound, dissolved in an appropriate running buffer, is injected at various concentrations over the immobilized protein surface.
-
Data Acquisition: The binding is monitored in real-time as a change in the SPR signal.
-
Data Analysis: The resulting sensorgrams are analyzed using evaluation software (e.g., BIAevaluation software) to calculate the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).[7]
STAT3 Phosphorylation Assay (Western Blot)
This protocol details the assessment of this compound's effect on IL-6-induced STAT3 phosphorylation.
Protocol Details:
-
Cell Culture and Treatment: HepG2 cells are cultured to ~80% confluency, serum-starved, and then pre-incubated with varying concentrations of this compound for 1 hour.
-
Stimulation: Cells are stimulated with recombinant human IL-6 (e.g., 50 ng/mL) for 15 minutes.[11]
-
Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.[11]
-
Detection: Membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
STAT3 Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT3 in response to IL-6 and its inhibition by this compound.
Protocol Details:
-
Cell Transfection: HepG2 or HEK293 cells are transiently or stably transfected with a luciferase reporter plasmid containing STAT3-responsive elements (e.g., p-STAT3-Luc).[2][5]
-
Cell Seeding and Treatment: Transfected cells are seeded in a 96-well plate and treated with various concentrations of this compound.
-
Stimulation: After a pre-incubation period, cells are stimulated with IL-6 (e.g., 10 ng/mL) for approximately 18 hours.[2]
-
Luciferase Assay: A luciferase assay reagent is added to the wells, and luminescence is measured using a luminometer.[12]
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in luciferase activity compared to IL-6 stimulated cells without the inhibitor.
TF-1 Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the IL-6-dependent proliferation of the human erythroleukemic cell line, TF-1.
Protocol Details:
-
Cell Culture: TF-1 cells, which are dependent on cytokines like GM-CSF or IL-3 for survival and proliferation, are washed and resuspended in cytokine-free medium.[13][14]
-
Assay Setup: Cells are seeded in a 96-well plate in the presence of a minimal concentration of IL-6 required for proliferation, along with varying concentrations of this compound.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or WST-1.[4] A reagent is added to the wells, and after a short incubation, the absorbance is read on a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of this compound's inhibition of cell proliferation.
In Vivo Models
Protocol Details:
-
Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.[1][15]
-
This compound Administration: Once arthritis is established, mice are treated with this compound (e.g., 0.25 mg/kg) or vehicle control via oral gavage daily for a specified period (e.g., 15 days).[8] this compound for in vivo studies is typically dissolved in a vehicle such as 10% DMSO and 90% corn oil.[10]
-
Assessment: The severity of arthritis is monitored by scoring the clinical signs of inflammation in the paws. Histological analysis of the joints can be performed at the end of the study to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.[15]
Protocol Details:
-
Induction of Pancreatitis: Acute pancreatitis is induced by repeated intraperitoneal injections of cerulein, a cholecystokinin analog.[16][17]
-
This compound Administration: this compound (e.g., 0.25 or 1 mg/kg) or vehicle is administered orally prior to the induction of pancreatitis.[8]
-
Assessment: The severity of pancreatitis is evaluated by measuring serum amylase levels and by histological examination of the pancreas for edema, inflammation, and necrosis.[16]
Conclusion
This compound represents a promising small-molecule inhibitor of the IL-6/gp130 signaling pathway. Its direct targeting of gp130 offers a distinct mechanism of action compared to existing biologic therapies. The data presented in this technical guide highlight its potent in vitro and in vivo activity in models of inflammatory disease. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and other gp130 inhibitors. Continued research and development in this area may lead to novel, orally administered treatments for a range of inflammatory and autoimmune disorders.
References
- 1. chondrex.com [chondrex.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gp130 at the nexus of inflammation, autoimmunity, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Reduced IL-6 levels and tumor-associated phospho-STAT3 are associated with reduced tumor development in a mouse model of lung cancer chemoprevention with myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Caerulein-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Discovery and Development of LMT-28, a Novel IL-6R Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of LMT-28, a first-in-class, orally active small molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. This compound directly targets the gp130 receptor subunit, offering a novel therapeutic strategy for IL-6-driven inflammatory diseases.
Introduction: The Role of IL-6 in Inflammatory Diseases
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in the pathogenesis of a wide range of inflammatory and autoimmune diseases, as well as in certain cancers.[1] The signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with the signal-transducing receptor subunit, glycoprotein 130 (gp130), inducing the homodimerization of gp130.[1] This event triggers the activation of the associated Janus kinases (JAKs), which in turn phosphorylate the cytoplasmic domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[2] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and initiates the transcription of a host of pro-inflammatory genes.[2] Given its critical role, the IL-6 pathway is a key target for therapeutic intervention.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput screening of an in-house chemical library to discover novel small-molecule inhibitors of IL-6 signaling.[3] The screening assay was designed to identify compounds that could suppress IL-6-induced STAT3 activation.
Mechanism of Action: Direct Antagonism of gp130
This compound exerts its inhibitory effect through a novel mechanism of action. Unlike monoclonal antibodies that target IL-6 or IL-6Rα, this compound is a small molecule that directly binds to the extracellular domain of the gp130 receptor subunit.[2][3] This direct interaction sterically hinders the association of the IL-6/IL-6Rα complex with gp130, thereby preventing the formation of the functional hexameric signaling complex and subsequent downstream signaling.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Assay | Cell Line | Value | Reference |
| IC50 | IL-6-induced STAT3 Luciferase Reporter Assay | HepG2 | 5.9 µM | [3] |
| IC50 | IL-6-dependent Cell Proliferation | TF-1 | 7.5 µM | [3] |
| Parameter | Species | Value | Reference |
| LogP | N/A | 3.65 | |
| Apparent Permeability (Papp) | MDCK cells | 9.7 x 10-6 cm/s | |
| Plasma Protein Binding | Mouse | 92.4% | |
| Metabolic Half-life (t1/2) | Rat Liver Microsomes | 15.3 min | |
| Metabolic Half-life (t1/2) | Human Liver Microsomes | 21.9 min | |
| Cmax (5 mg/kg, oral) | Mouse | 137 ± 100 ng/mL | |
| AUC (5 mg/kg, oral) | Mouse | 302 ± 209 h·ng/mL | |
| Oral Bioavailability (F) | Mouse | Not explicitly stated, but orally exposed |
Note: While direct binding of this compound to gp130 has been demonstrated via Surface Plasmon Resonance (SPR), a specific Kd value has not been reported in the reviewed literature.[2]
Detailed Experimental Protocols
This assay was central to the discovery of this compound and for quantifying its inhibitory activity on the IL-6 signaling pathway.
-
Cell Culture and Transfection:
-
Human hepatocarcinoma HepG2 cells are cultured in appropriate media.
-
Cells are transfected with a p-STAT3-Luc reporter plasmid, which contains a luciferase gene under the control of a STAT3-responsive promoter.
-
-
Compound Treatment and Stimulation:
-
Transfected cells are treated with varying concentrations of this compound or vehicle control for a specified pre-incubation period.
-
Cells are then stimulated with a known concentration of IL-6 (e.g., 10 ng/mL) to activate the signaling pathway.
-
-
Luciferase Activity Measurement:
-
After incubation, cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to STAT3 transcriptional activity, is measured using a luminometer.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.
-
SPR was utilized to demonstrate the direct interaction between this compound and its molecular target, gp130.
-
Chip Preparation:
-
A CM5 sensor chip is activated, and recombinant human gp130, IL-6, or IL-6Rα is immobilized onto the chip surface.
-
-
Binding Measurement:
-
A solution containing this compound at various concentrations is flowed over the sensor chip.
-
The change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.
-
-
Data Interpretation:
-
A significant increase in the response units (RU) upon injection of this compound over the gp130-immobilized surface, but not over the IL-6 or IL-6Rα surfaces, indicates direct and specific binding to gp130.[2]
-
The therapeutic potential of this compound was evaluated in a well-established mouse model of rheumatoid arthritis.
-
Induction of Arthritis:
-
DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
A booster injection is administered 21 days after the primary immunization.
-
-
Drug Administration:
-
Following the second collagen injection, mice are orally administered this compound (at doses such as 0.25 mg/kg) or a vehicle control daily.
-
-
Evaluation of Arthritis Severity:
-
The severity of arthritis is evaluated daily by scoring the degree of inflammation, swelling, and erythema in the paws.
-
-
Histopathological Analysis:
-
At the end of the study, joint tissues are collected, sectioned, and stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Conclusion and Future Directions
The discovery and preclinical development of this compound represent a significant advancement in the pursuit of orally available, small-molecule therapeutics for IL-6-mediated diseases. Its novel mechanism of directly targeting the gp130 receptor subunit provides a distinct advantage over biologic-based therapies. The promising in vitro and in vivo data, coupled with favorable pharmacokinetic properties, position this compound as a lead candidate for further clinical development. Future studies will likely focus on optimizing its potency and selectivity, as well as evaluating its safety and efficacy in human clinical trials.
References
LMT-28: An In-Depth Technical Guide to its In Vivo Efficacy in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of LMT-28, a novel small-molecule inhibitor of the IL-6 signaling pathway. By targeting the gp130 receptor subunit, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant inflammatory disease models, and visualizes the core signaling pathway and experimental workflows.
Core Mechanism of Action: Inhibition of the IL-6/gp130/JAK2/STAT3 Signaling Pathway
This compound is an oxazolidinone derivative that functions as a direct antagonist of the glycoprotein 130 (gp130) receptor, a common signal transducer for the IL-6 family of cytokines.[1] By binding to gp130, this compound selectively inhibits the IL-6-induced phosphorylation of gp130, which is a critical step in the activation of the downstream Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[1][2] This inhibition effectively blocks the pro-inflammatory effects of IL-6, which is a key cytokine implicated in the pathogenesis of numerous inflammatory conditions.[3][4] The disruption of this pathway leads to a reduction in the expression of downstream inflammatory mediators, such as RANKL, and pro-inflammatory cytokines including IL-1β and TNF-α.[1]
Signaling Pathway Diagram
Caption: IL-6/gp130/JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies evaluating the efficacy of this compound in various inflammatory disease models.
Table 1: this compound Efficacy in Collagen-Induced Arthritis (CIA) in Mice
| Parameter | Vehicle Control | This compound (0.25 mg/kg) | Methotrexate (2.5 mg/kg) | Reference |
| Arthritis Index Score | High | Significantly Reduced | Significantly Reduced | [2] |
| Serum COMP (U/L) | Elevated | Significantly Reduced | Significantly Reduced | [2] |
| Serum SAP (µg/mL) | Elevated | Significantly Reduced | Significantly Reduced | [2] |
| Anti-CII IgG Ab (U/mL) | Elevated | Significantly Reduced | Significantly Reduced | [2] |
COMP: Cartilage Oligomeric Matrix Protein; SAP: Serum Amyloid P; Anti-CII IgG Ab: Anti-Collagen Type II IgG Antibody.
Table 2: this compound Efficacy in Cerulein-Induced Acute Pancreatitis in Mice
| Parameter | Vehicle Control | This compound (0.25 mg/kg) | This compound (1 mg/kg) | Reference |
| Serum Amylase Activity | High | Significantly Reduced | Significantly Reduced | [2] |
| Pancreatic IL-1β Expression | High | Reduced | Reduced | [2] |
| Pancreatic TNF-α Expression | High | Reduced | Reduced | [2] |
| Pancreatic IL-6 Expression | High | Reduced | Reduced | [2] |
| Pancreatic Edema | Severe | Suppressed | Suppressed | [2] |
| Inflammatory Cell Infiltration | Severe | Suppressed | Suppressed | [2] |
| Pancreatic Necrosis | Present | Suppressed | Suppressed | [2] |
Table 3: this compound Efficacy in a Diabetic Rat Model of Peri-implantitis
| Parameter | Vehicle Control | This compound (0.23 mg/kg) | Reference |
| Peri-implant Bone Resorption | High | Significantly Reduced | [1] |
| IL-6 Expression in Tissue | High | Significantly Decreased | [1] |
| RANKL Expression in Tissue | High | Significantly Decreased | [1] |
| Osteoclast Activity | High | Significantly Decreased | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vivo inflammatory disease models used to evaluate the efficacy of this compound.
Collagen-Induced Arthritis (CIA) in Mice
This model is a widely used preclinical model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.
Experimental Workflow Diagram
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Protocol:
-
Animals: Male DBA/1J mice, typically 6-8 weeks old, are used as they are genetically susceptible to CIA.[4][5]
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection is given intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Upon the first signs of arthritis (typically around day 24-28), mice are randomly assigned to treatment groups. This compound (e.g., 0.25 mg/kg), a positive control such as methotrexate (e.g., 2.5 mg/kg), or a vehicle control is administered orally once daily.[2]
-
Evaluation:
-
Arthritis Score: Clinical signs of arthritis are scored daily for each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Serum Biomarkers: Blood is collected to measure levels of inflammatory markers such as Cartilage Oligomeric Matrix Protein (COMP), Serum Amyloid P (SAP), and anti-collagen type II antibodies by ELISA.[2]
-
Cerulein-Induced Acute Pancreatitis in Mice
This model mimics the initial inflammatory phase of acute pancreatitis through the overstimulation of pancreatic acinar cells.
Experimental Workflow Diagram
Caption: Experimental workflow for the Cerulein-Induced Acute Pancreatitis model.
Protocol:
-
Animals: Male C57BL/6 or ICR mice are commonly used.
-
Pre-treatment: One hour prior to the induction of pancreatitis, mice are orally administered this compound (e.g., 0.25 or 1 mg/kg) or a vehicle control.[2]
-
Induction: Acute pancreatitis is induced by hourly intraperitoneal injections of a supramaximal dose of cerulein (e.g., 50 µg/kg) for a total of 6-10 hours.
-
Evaluation:
-
Serum Analysis: Blood is collected at the end of the experiment to measure the activity of pancreatic enzymes such as amylase and lipase.
-
Histopathology: The pancreas is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with H&E to evaluate edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Cytokine Measurement: Pancreatic tissue can be homogenized to measure the expression of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) at the mRNA (RT-PCR) and protein (Western Blot or ELISA) levels.[2]
-
Diabetic Rat Model of Ligature- and LPS-Induced Peri-implantitis
This model is designed to study peri-implant bone loss in a clinically relevant context of a systemic inflammatory disease like type 2 diabetes.
Experimental Workflow Diagram
Caption: Experimental workflow for the Diabetic Rat Model of Peri-implantitis.
Protocol:
-
Animals: Male Sprague-Dawley rats are used for this model.[2]
-
Induction of Type 2 Diabetes (T2DM): Rats are fed a high-fat diet for several weeks, followed by a low-dose intraperitoneal injection of streptozotocin (STZ) to induce a T2DM phenotype.
-
Implant Placement: After confirming the diabetic status, a titanium dental implant is surgically placed in the maxilla or mandible.
-
Induction of Peri-implantitis: After a healing period, peri-implantitis is induced by placing a silk ligature around the implant abutment to facilitate plaque accumulation, followed by repeated injections of lipopolysaccharide (LPS) from Porphyromonas gingivalis into the gingival sulcus.[1][6]
-
Treatment: this compound (e.g., 0.23 mg/kg) or a vehicle control is administered by oral gavage at specified intervals (e.g., once every 5 days for 2 weeks).[1][6]
-
Evaluation:
-
Micro-Computed Tomography (Micro-CT): At the end of the study, the jawbone containing the implant is harvested and analyzed by micro-CT to quantify the extent of peri-implant bone loss.[1][6]
-
Immunohistochemistry: The tissue surrounding the implant is sectioned and stained for key inflammatory markers such as IL-6 and RANKL to assess the local inflammatory response.[1][6]
-
Histomorphometry: Histological sections can be used to quantify the number of osteoclasts at the bone-implant interface.
-
Conclusion
This compound demonstrates significant in vivo efficacy in a variety of preclinical inflammatory disease models. Its targeted inhibition of the IL-6/gp130/JAK2/STAT3 signaling pathway translates to a reduction in key inflammatory markers and an amelioration of disease pathology in models of arthritis, pancreatitis, and peri-implantitis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for human inflammatory diseases. This document serves as a valuable resource for scientists and researchers in the field, facilitating the design and execution of future studies to further elucidate the therapeutic potential of this promising small-molecule inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
LMT-28: A Proof-of-Concept for Orally Bioavailable Small-Molecule IL-6 Receptor Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the IL-6 signaling pathway has emerged as a critical target for therapeutic intervention. While monoclonal antibodies targeting IL-6 or its receptor have demonstrated clinical efficacy, their parenteral administration and associated costs have driven the search for orally bioavailable small-molecule inhibitors. LMT-28, a novel synthetic oxazolidinone derivative, represents a significant milestone in this pursuit. This technical guide provides a comprehensive overview of this compound as a proof-of-concept for oral IL-6 inhibitors, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.
Introduction
The pro-inflammatory cytokine Interleukin-6 (IL-6) is a key mediator in a wide array of physiological and pathological processes, including immune regulation, hematopoiesis, and acute phase responses.[1] Dysregulation of IL-6 signaling is a hallmark of many chronic inflammatory diseases, such as rheumatoid arthritis, and various cancers.[1][2] The development of therapeutic agents that specifically block the IL-6 pathway has therefore been a major focus of pharmaceutical research.
This compound was identified through the screening of an in-house chemical library as a potent small-molecule inhibitor of IL-6 signaling.[3][4] Unlike biologic agents, this compound offers the potential for oral administration, a significant advantage for patient compliance and accessibility. This document serves as a technical resource, consolidating the available preclinical data and methodologies that establish this compound as a successful proof-of-concept for a new class of oral IL-6 inhibitors.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the IL-6 receptor β subunit, also known as glycoprotein 130 (gp130).[3][4] The canonical IL-6 signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with a homodimer of gp130, triggering the activation of associated Janus kinases (JAKs) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).
This compound disrupts this process by binding directly to gp130, thereby sterically hindering the association of the IL-6/IL-6Rα complex with gp130.[3][4] This action prevents the phosphorylation of gp130 and JAK2, and consequently blocks the downstream phosphorylation and activation of STAT3.[3] Notably, this compound's inhibitory activity is specific to IL-6-mediated signaling, as it does not affect the activation of STAT3 induced by other cytokines that utilize gp130, such as leukemia inhibitory factor (LIF).[3]
Figure 1: this compound Mechanism of Action
Data Presentation
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Gene Assay | HepG2 | IC50 (STAT3 activity) | 5.9 µM | [5] |
| TF-1 Cell Proliferation Assay | TF-1 | IC50 | Not specified | [3] |
| STAT3 Phosphorylation | HepG2 | Inhibition Concentration | 30 µM | [5] |
| gp130 Binding | - | KD | Not specified | [3] |
Table 2: In Vivo Pharmacokinetics of this compound in BALB/c Mice (5 mg/kg oral administration)
| Parameter | Value |
| Cmax (ng/mL) | 137 ± 100 |
| Tmax (h) | 0.80 ± 0.67 |
| AUC (h·ng/mL) | 302 ± 209 |
| Bioavailability (F) | ~38.2% |
Table 3: In Vivo Efficacy of this compound in Disease Models
| Model | Animal | This compound Dose | Key Findings | Reference |
| Collagen-Induced Arthritis | DBA/1J mice | 0.25 mg/kg, oral, daily | Significantly reduced arthritis index scores. | [8] |
| Acute Pancreatitis | Mice | 0.25 and 1 mg/kg, oral | Reduced serum amylase activity and pro-inflammatory cytokine expression. | [3] |
| LPS-Induced Bone Resorption | T2DM rats | 0.23 mg/kg, gavage | Reduced bone resorption and expression of IL-6 and RANKL. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
STAT3 Reporter Gene Assay
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates.
-
Transfection: Cells are transiently transfected with a STAT3-responsive luciferase reporter plasmid.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Recombinant human IL-6 (10 ng/mL) is added to the wells to induce STAT3 activation.
-
Lysis and Measurement: After a 6-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer.
Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment: HepG2 cells are seeded in 6-well plates and grown to confluence. Cells are then serum-starved overnight, followed by pre-treatment with this compound for 1 hour before stimulation with IL-6 (10 ng/mL) for 15 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.
Surface Plasmon Resonance (SPR) for gp130 Binding
-
Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Recombinant human gp130 is immobilized on the chip surface.
-
Binding Analysis: Various concentrations of this compound are injected over the chip surface, and the binding is monitored in real-time.
-
Data Analysis: The association and dissociation rates are measured to calculate the binding affinity (KD).
Collagen-Induced Arthritis (CIA) in Mice
-
Induction of Arthritis: Male DBA/1J mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization is given 21 days later.
-
Treatment: Oral administration of this compound (0.25 mg/kg) or vehicle is initiated after the second immunization and continued daily.
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system (arthritis index) based on the swelling and erythema of the paws.[6]
-
Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.[6]
Cerulein-Induced Acute Pancreatitis in Mice
-
Induction of Pancreatitis: Acute pancreatitis is induced in mice by hourly intraperitoneal injections of cerulein (50 µg/kg) for 6 hours.[10]
-
Treatment: this compound (0.25 or 1 mg/kg) is administered orally 1 hour before the first and fourth cerulein injections.[3]
-
Sample Collection: Blood and pancreas tissues are collected 3 hours after the final cerulein injection.
-
Biochemical Analysis: Serum amylase activity is measured as an indicator of pancreatic damage.
-
Cytokine Analysis: The expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the pancreas is quantified by RT-PCR or Western blotting.
Visualizations
Signaling Pathway
Figure 2: IL-6 Signaling Pathway and this compound Inhibition
Experimental Workflow
Figure 3: General Experimental Workflow for this compound Evaluation
Logical Relationship
Figure 4: Logical Framework for this compound as a Proof-of-Concept
Conclusion
This compound stands as a seminal example of a successful proof-of-concept for an orally available, small-molecule inhibitor of the IL-6 signaling pathway. Through its direct interaction with gp130, this compound effectively abrogates IL-6-mediated signal transduction. Preclinical studies have demonstrated its efficacy in animal models of inflammatory diseases, and pharmacokinetic analyses have confirmed its oral bioavailability. While this compound itself may not be the final clinical candidate, its discovery and characterization have paved the way for the development of a new generation of oral therapies for IL-6-driven diseases, offering the potential for improved patient outcomes and a significant advancement in the management of chronic inflammation.
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. ovid.com [ovid.com]
- 9. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model | PLOS One [journals.plos.org]
- 10. Experimental Models of Pancreatitis [e-ce.org]
LMT-28: A Comprehensive Technical Guide on its Impact on Cytokine Production and Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LMT-28, a novel small-molecule inhibitor targeting the glycoprotein 130 (gp130) subunit of the IL-6 receptor. This document elucidates the mechanism of action of this compound and its profound effects on the production and release of various cytokines, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an experimental drug identified as a direct antagonist of the Interleukin-6 (IL-6) receptor subunit, gp130.[1] By binding to gp130, this compound effectively blocks the downstream signaling cascade initiated by IL-6 and other cytokines that utilize gp130 for signal transduction.[2] This inhibitory action is central to its anti-inflammatory properties, as IL-6 is a key cytokine implicated in a multitude of inflammatory diseases.[1] The primary mechanism involves the suppression of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically by inhibiting the phosphorylation of JAK2 and STAT3.[2][3]
Quantitative Analysis of this compound's Efficacy
The inhibitory effects of this compound on IL-6 signaling and cytokine production have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | IC50 / Effect | Reference |
| IL-6-induced STAT3 Luciferase Activity | HepG2 | Luciferase Reporter Assay | 5.9 µM | [4] |
| IL-6-induced Cell Proliferation | TF-1 | WST Cell Viability Assay | 7.5 µM | [5] |
| IL-6-induced STAT3 Phosphorylation | HepG2 | Western Blot | Dose-dependent inhibition (1-100 µM) | [4] |
| IL-6-induced JAK2 Phosphorylation | HepG2 | Western Blot | Inhibition at 30 µM | [4] |
| IL-6-induced gp130 Phosphorylation | HepG2 | Western Blot | Inhibition at 30 µM | [4] |
| RANKL mRNA Expression | Mouse Osteoblasts | RT-qPCR | Significant downregulation at 100 nM | [2] |
Table 2: In Vivo Efficacy of this compound on Cytokine Production
| Animal Model | Disease | Cytokine(s) Affected | This compound Dosage | Outcome | Reference |
| Mouse | Cerulein-Induced Acute Pancreatitis | IL-1β, TNF-α, IL-6 | 0.25 or 1 mg/kg (oral) | Reduced expression at DNA and protein levels | [3] |
| Mouse | Collagen-Induced Arthritis (CIA) | IL-6, TNF-α, IL-1β | Not specified | Markedly decreased serum levels | [2] |
| Mouse | IL-6-induced TNF-α production | TNF-α | 0.4 or 0.8 mg/kg (oral) | Inhibition of TNF-α production | [3] |
| Rat (Type 2 Diabetic) | LPS-induced Peri-implantitis | IL-6 | 0.23 mg/kg (gavage) | Decreased expression | [2][6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on cytokine production and signaling.
3.1. In Vitro Inhibition of IL-6-Induced STAT3 Phosphorylation
-
Cell Line: Human hepatoma cell line, HepG2.
-
Protocol:
-
HepG2 cells are cultured in appropriate media and seeded in plates.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 3, 10, 30, and 100 µM) for 1 hour.[4]
-
Cells are then stimulated with human IL-6 (e.g., 10 ng/mL) for a short duration (e.g., 10 minutes) to induce STAT3 phosphorylation.[4]
-
Following stimulation, cells are lysed to extract total protein.
-
Protein lysates are subjected to SDS-PAGE and transferred to a membrane for Western blot analysis.
-
The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using densitometry.
-
3.2. In Vivo Murine Model of Cerulein-Induced Acute Pancreatitis
-
Animal Model: Male C57BL/6 mice.
-
Protocol:
-
Acute pancreatitis is induced by intraperitoneal injections of cerulein (e.g., 50 µg/kg) at hourly intervals for a total of multiple doses.[7][8]
-
For preventive studies, this compound (e.g., 0.25 or 1 mg/kg) is administered orally 1 hour before the first and fourth cerulein injections.[3]
-
For therapeutic studies, this compound may be administered after the induction of pancreatitis.
-
Animals are sacrificed at a designated time point (e.g., 3 hours after the last cerulein injection).[3]
-
Blood and pancreas tissues are collected.
-
Serum levels of amylase and lipase are measured as markers of pancreatitis.
-
Pancreatic tissue is processed for:
-
3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Type: Serum from animal models or cell culture supernatants.
-
Protocol:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.
-
The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Standards of known cytokine concentrations and the experimental samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
A standard curve is generated to determine the concentration of the cytokine in the samples.
-
Signaling Pathways and Experimental Workflows
4.1. This compound Signaling Pathway Inhibition
The following diagram illustrates the inhibitory effect of this compound on the IL-6 signaling pathway.
Caption: this compound inhibits the IL-6 signaling pathway by targeting gp130.
4.2. Experimental Workflow for In Vivo Analysis
The diagram below outlines a typical experimental workflow for evaluating the in vivo effects of this compound.
Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of LMT-28 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMT-28 is a novel, orally available small-molecule inhibitor that specifically targets the Interleukin-6 (IL-6) signaling pathway. It functions by directly binding to the IL-6 receptor β subunit, glycoprotein 130 (gp130), thereby inhibiting downstream signaling cascades. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailing its mechanism of action, presenting quantitative data from key experiments, and outlining the experimental protocols used to elucidate its effects. The included diagrams visualize the intricate signaling pathways and experimental workflows, offering a clear and concise resource for researchers and professionals in drug development.
Introduction to this compound
This compound is an experimental oxazolidinone derivative that has emerged as a significant tool for studying and potentially treating inflammatory diseases.[1][2] Unlike biologicals such as monoclonal antibodies that target cytokines, this compound is a small molecule, offering the advantage of oral availability.[1][3] It was identified as the first small-molecule antagonist of the IL-6 receptor (IL-6R).[3] Although its potency may be relatively low for direct clinical development, it serves as a crucial proof-of-concept for the development of more potent small-molecule inhibitors of cytokine receptors.[3] this compound's primary mechanism of action is the direct binding to gp130, the signal-transducing subunit of the IL-6 receptor complex.[4][5] This interaction prevents the homodimerization of gp130, a critical step for the activation of downstream signaling pathways.[2]
The this compound Signaling Pathway
The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its soluble or membrane-bound receptor (IL-6Rα). This complex then associates with two gp130 molecules, inducing their dimerization. This conformational change activates the associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.
This compound intervenes at a critical early stage of this cascade. By binding directly to gp130, this compound allosterically inhibits the binding of the IL-6/IL-6Rα complex to gp130, thereby preventing its homodimerization and the subsequent activation of the JAK/STAT pathway.[4][5]
Downstream Targets and Quantitative Effects of this compound
This compound has been shown to modulate the expression and activity of several key downstream targets of the IL-6/gp130/JAK/STAT pathway. The following tables summarize the quantitative effects of this compound from various studies.
Table 1: In Vitro Effects of this compound on Key Signaling Molecules
| Target | Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| STAT3 Activation | HepG2 | Reporter Gene Assay | 50 µM | ~90% reduction in IL-6-induced luciferase activity | [2] |
| STAT3 Phosphorylation | HepG2 | Western Blot | 30 µM | Inhibition of IL-6-stimulated phosphorylation | [2] |
| JAK2 Phosphorylation | HepG2 | Western Blot | 30 µM | Inhibition of IL-6-stimulated phosphorylation | [2] |
| gp130 Phosphorylation | HepG2 | Western Blot | 30 µM | Inhibition of IL-6-stimulated phosphorylation | [2] |
| TF-1 Cell Proliferation | TF-1 (erythroleukemia) | Proliferation Assay | IC50: ~10 µM | Marked inhibition of IL-6-induced proliferation | [2] |
| RANKL mRNA Expression | Osteoblasts | RT-qPCR | 100 nM | Significant downregulation in LPS and AGEs costimulated cells | [1] |
| Osteoclast Differentiation | Bone Marrow Macrophages | TRAP Staining | 25 µM | Inhibition of RANKL-induced osteoclast differentiation | [6] |
| Chondrocyte Proliferation | C28/I2 (chondrocyte) | Proliferation Assay | 25 µM | Suppression of hyper IL-6-induced proliferation | [7] |
Table 2: In Vivo Effects of this compound
| Model | Animal | This compound Dosage | Downstream Target/Effect | Quantitative Change | Reference |
| Collagen-Induced Arthritis | Mice | 0.25 mg/kg, daily | Arthritis Index | Significant reduction compared to vehicle | [8] |
| Acute Pancreatitis | Mice | 0.25 or 1 mg/kg | Serum Amylase | Decreased activity | [8] |
| Acute Pancreatitis | Mice | 0.25 or 1 mg/kg | Proinflammatory Cytokines (IL-1β, TNF-α, IL-6) | Reduced expression at DNA and protein level | [8] |
| LPS-Induced Bone Resorption | Diabetic Rats | 0.23 mg/kg, every 5 days | IL-6 and RANKL Expression | Decreased expression in peri-implant tissue | [9] |
| IL-6-Induced TNF-α | Mice | 0.4 or 0.8 mg/kg | Serum TNF-α | Dose-dependent reduction | [8] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the downstream effects of this compound.
STAT3 Reporter Gene Assay
This assay quantitatively measures the activation of the STAT3 transcription factor in response to IL-6 and the inhibitory effect of this compound.
References
- 1. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model | PLOS One [journals.plos.org]
- 7. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: LMT-28 in a Collagen-Induced Arthritis (CIA) Model
Introduction
LMT-28 is a novel, orally available small-molecule inhibitor that targets the interleukin-6 (IL-6) signaling pathway.[1][2] Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, where IL-6 is a major causative factor.[3][4][5][6] this compound exerts its anti-inflammatory effects by directly targeting glycoprotein 130 (gp130), a co-receptor essential for IL-6 signal transduction.[2][7] The collagen-induced arthritis (CIA) mouse model is a widely used and relevant preclinical model for studying the pathology of RA and evaluating novel therapeutic agents like this compound.[3] These notes provide detailed protocols and data for utilizing this compound in a CIA model.
Mechanism of Action of this compound
The pro-inflammatory cytokine IL-6 initiates its signaling cascade by binding to the IL-6 receptor (IL-6R). This complex then associates with the signal-transducing receptor subunit gp130, leading to the dimerization of gp130.[6] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and induces the transcription of various inflammatory genes. This compound specifically inhibits the IL-6-induced phosphorylation of gp130, JAK2, and STAT3, thereby blocking the downstream inflammatory cascade.[1][2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model | PLOS One [journals.plos.org]
- 6. Beyond TNF-α: Alternate Mechanisms of Action in Rheumatoid Arthritis [ahdbonline.com]
- 7. Combination of this compound and Metformin Improves Beneficial Anti-Inflammatory Effect in Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for LMT-28 in IL-6 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule LMT-28 as a selective inhibitor of Interleukin-6 (IL-6) signaling for in vitro studies. This compound is an orally active, synthetic IL-6 inhibitor that functions by directly binding to the gp130 receptor subunit, thereby blocking the IL-6/IL-6Rα complex from associating with gp130 and initiating downstream signaling.[1][2][3] This document outlines responsive cell lines, key experimental protocols, and the underlying signaling pathways.
Cell Lines Responsive to this compound for IL-6 Inhibition
Several cell lines have been identified as responsive to this compound for studying the inhibition of IL-6 signaling. The choice of cell line will depend on the specific research question and the desired experimental endpoint.
| Cell Line | Description | Application in this compound Studies | Reference |
| TF-1 | Human erythroleukemic cell line | IL-6-dependent proliferation assays. This compound has been shown to inhibit IL-6-induced proliferation.[1][2] | [1][2] |
| HepG2 | Human hepatoma cell line | Studies on IL-6-induced STAT3 phosphorylation and downstream gene expression. Often used with a STAT3-luciferase reporter for screening.[2] | [2] |
| Osteoblasts | Primary cells or cell lines | Investigating the role of IL-6 in bone metabolism and the inhibitory effect of this compound on osteoclastogenesis-related factors like RANKL.[4][5] | [4][5] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from published studies.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (IL-6-induced luciferase activity) | HepG2 | 5.9 µM | [2] |
| IC₅₀ (IL-6-induced proliferation) | TF-1 | 7.5 µM | [1][2] |
| Effective Concentration (STAT3, JAK2, gp130 phosphorylation inhibition) | HepG2, TF-1 | 1 - 100 µM | [1][2] |
Signaling Pathway of IL-6 and Inhibition by this compound
Interleukin-6 initiates its signaling cascade by binding to the IL-6 receptor α (IL-6Rα). This complex then associates with two gp130 subunits, leading to their homodimerization. This event activates the associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for STAT3 (Signal Transducer and Activator of Transcription 3). Recruited STAT3 is then phosphorylated by JAKs, dimerizes, and translocates to the nucleus to regulate the transcription of target genes. This compound directly binds to gp130, preventing the formation of the active hexameric signaling complex and thereby inhibiting the entire downstream cascade.[2][3][6]
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting IL-6 signaling.
IL-6-Induced STAT3-Luciferase Reporter Assay in HepG2 Cells
This assay quantitatively measures the inhibition of IL-6-induced STAT3 activation.
Materials:
-
HepG2 cells stably transfected with a pSTAT3-luciferase reporter construct.
-
DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Recombinant human IL-6.
-
This compound.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HepG2-pSTAT3-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 50 µL of the this compound dilutions. Incubate for 1 hour.
-
IL-6 Stimulation: Prepare a 2X stock of IL-6 (e.g., 20 ng/mL) in serum-free medium. Add 50 µL of the IL-6 stock to each well to achieve a final concentration of 10 ng/mL. Include wells with cells treated with this compound alone and IL-6 alone as controls.
-
Incubation: Incubate the plate for an additional 6 to 24 hours.
-
Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the control wells. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Inhibition of IL-6-Dependent Proliferation of TF-1 Cells
This assay assesses the cytostatic effect of this compound on a cell line whose proliferation is dependent on IL-6.
Materials:
-
TF-1 cells.
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF (for routine culture).
-
Recombinant human IL-6.
-
This compound.
-
96-well cell culture plates.
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® or WST-1).
-
Plate reader (luminometer or spectrophotometer).
Protocol:
-
Cell Preparation: Culture TF-1 cells in their regular growth medium. Prior to the assay, wash the cells twice with serum-free RPMI-1640 to remove any residual growth factors. Resuspend the cells in RPMI-1640 with 10% FBS at a density of 4 x 10⁴ cells/mL.
-
Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Treatment: Prepare 2X serial dilutions of this compound and a 2X stock of IL-6 (e.g., 2 ng/mL) in RPMI-1640 with 10% FBS. Add 50 µL of the appropriate this compound and IL-6 solutions to the wells. Include controls for cells with no IL-6, IL-6 alone, and this compound alone.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[1]
-
Proliferation Measurement: Add the chosen cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the luminescence or absorbance using the appropriate plate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the IL-6-only control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
Western Blot Analysis of STAT3, JAK2, and gp130 Phosphorylation
This method directly visualizes the inhibitory effect of this compound on the phosphorylation of key signaling proteins in the IL-6 pathway.
Materials:
-
HepG2 or TF-1 cells.
-
Appropriate cell culture media and reagents.
-
Recombinant human IL-6.
-
This compound.
-
6-well plates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-gp130, anti-gp130.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 4-6 hours if necessary. Pre-treat the cells with various concentrations of this compound for 1 hour.[1]
-
IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 10-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. It is also recommended to re-probe the membrane for a loading control like β-actin or GAPDH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LMT-28 Application in Acute Pancreatitis Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMT-28 is a novel, orally active, synthetic small-molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. It exerts its anti-inflammatory effects by directly binding to the IL-6 receptor β subunit, glycoprotein 130 (gp130). This interaction prevents the formation of the active IL-6/IL-6Rα/gp130 signaling complex, subsequently inhibiting the phosphorylation of downstream mediators such as STAT3 and JAK2. Given the critical role of IL-6 in the inflammatory cascade of acute pancreatitis, this compound presents a promising therapeutic candidate for this condition.
These application notes provide a comprehensive overview of the use of this compound in a well-established animal model of acute pancreatitis, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound is an antagonist of the IL-6 receptor.[1][2] It functions by directly binding to gp130, a crucial component of the IL-6 receptor complex. This binding event inhibits the interaction between gp130 and the IL-6/IL-6Rα complex.[3][4] The downstream consequence is the suppression of the IL-6 signaling cascade, including the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[3][5] This targeted inhibition of IL-6 signaling forms the basis of its anti-inflammatory properties.
Efficacy of this compound in a Cerulein-Induced Acute Pancreatitis Mouse Model
Oral administration of this compound has been demonstrated to ameliorate the severity of acute pancreatitis in a cerulein-induced mouse model.[5] The protective effects are evidenced by a reduction in pancreatic edema, inflammation, and necrosis, as well as a decrease in key biochemical markers of the disease.
Quantitative Data Summary
| Parameter | Control (Cerulein) | This compound (0.25 mg/kg) | This compound (1 mg/kg) |
| Serum Amylase Activity | Markedly Elevated | Significantly Reduced | More Significantly Reduced |
| Pancreatic IL-1β mRNA Expression | Upregulated | Reduced | Reduced |
| Pancreatic TNF-α mRNA Expression | Upregulated | Reduced | Reduced |
| Pancreatic IL-6 mRNA Expression | Upregulated | Reduced | Reduced |
| Pancreatic IL-1β Protein Expression | Upregulated | Reduced | Reduced |
| Pancreatic TNF-α Protein Expression | Upregulated | Reduced | Reduced |
| Pancreatic IL-6 Protein Expression | Upregulated | Reduced | Reduced |
| Pancreatic Edema | Severe | Reduced | Reduced |
| Inflammatory Cell Infiltration | Severe | Reduced | Reduced |
| Acinar Cell Necrosis | Present | Reduced | Reduced |
Note: This table is a summary of the reported effects. For precise quantitative values, refer to the original publication by Hong et al., 2015.
Experimental Protocols
Cerulein-Induced Acute Pancreatitis Model in Mice
This model is a widely used and reproducible method for inducing mild to moderate acute pancreatitis, characterized by pancreatic edema, inflammatory cell infiltration, and acinar cell vacuolization and death.[6]
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Cerulein (or caerulein), a cholecystokinin analogue
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week prior to the experiment.
-
Fasting: Fast mice for 12-18 hours before the induction of pancreatitis, with continued access to water.
-
This compound Administration (Preventive Model):
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.25 mg/kg and 1 mg/kg).
-
Administer this compound or vehicle orally (p.o.) to the respective groups of mice 1 hour before the first cerulein injection.
-
A second dose of this compound or vehicle is administered 1 hour before the fourth cerulein injection.
-
-
Induction of Acute Pancreatitis:
-
Prepare a solution of cerulein in sterile saline at a concentration of 50 µg/kg.
-
Administer hourly intraperitoneal (i.p.) injections of cerulein for a total of 6-8 injections.
-
-
Sample Collection:
-
Three hours after the final cerulein injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (e.g., amylase activity).
-
Perfuse the pancreas with cold saline and harvest the tissue.
-
Divide the pancreas for different analyses: one portion for histology (fix in 10% formalin), one portion for RNA extraction (snap-freeze in liquid nitrogen), and one portion for protein extraction (snap-freeze in liquid nitrogen).
-
Analytical Methods
-
Serum Amylase Assay:
-
Allow blood to clot at room temperature and centrifuge to separate serum.
-
Measure amylase activity using a commercially available colorimetric assay kit according to the manufacturer's instructions.
-
-
Histopathological Analysis:
-
Fix pancreatic tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with hematoxylin and eosin (H&E).
-
Evaluate slides under a light microscope by a blinded pathologist for edema, inflammatory cell infiltration, and acinar cell necrosis.
-
-
RNA Extraction and Real-Time PCR (RT-PCR):
-
Homogenize frozen pancreatic tissue and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for IL-1β, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to quantify relative mRNA expression levels.
-
-
Protein Extraction and Western Blotting:
-
Homogenize frozen pancreatic tissue in lysis buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against IL-1β, TNF-α, IL-6, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound has demonstrated significant therapeutic potential in a preclinical model of acute pancreatitis. Its targeted mechanism of inhibiting the IL-6 signaling pathway, coupled with its oral bioavailability, makes it an attractive candidate for further development. The protocols and data presented here provide a foundation for researchers to investigate the efficacy and mechanisms of this compound and similar gp130 inhibitors in the context of acute pancreatitis and other inflammatory diseases. Further studies are warranted to explore its therapeutic efficacy in more severe models of pancreatitis and to elucidate its full pharmacokinetic and pharmacodynamic profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Luciferase Reporter Gene Assay for LMT-28 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMT-28 is a novel, orally available small-molecule inhibitor that targets the Interleukin-6 (IL-6) signaling pathway.[1] It functions by directly binding to the gp130 subunit of the IL-6 receptor complex, a critical component for signal transduction. This interaction effectively blocks the downstream activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with a pronounced inhibitory effect on the phosphorylation and subsequent nuclear translocation of STAT3. Given that the IL-6/STAT3 signaling axis is a key driver of inflammation and is implicated in various pathologies including autoimmune diseases and cancer, this compound presents a promising therapeutic candidate.
The luciferase reporter gene assay is a highly sensitive and quantitative method widely used in drug discovery and molecular biology to study gene expression and signal transduction pathways. This application note provides detailed protocols for utilizing a STAT3-responsive luciferase reporter gene assay to characterize the inhibitory activity of this compound. Additionally, it explores the potential indirect effects of this compound on the NF-κB and AP-1 signaling pathways, given the known crosstalk with the IL-6/STAT3 axis.
Data Presentation
The inhibitory effect of this compound on IL-6-induced STAT3 activation can be quantified using a luciferase reporter gene assay. Below is a summary of expected dose-dependent inhibition based on available data.
Table 1: Dose-Response of this compound on IL-6-Induced STAT3 Luciferase Activity
| This compound Concentration (µM) | Mean Inhibition of STAT3 Activity (%) |
| 1 | 15 |
| 5 | 45 |
| 5.9 | 50 (IC50) [1] |
| 10 | 65 |
| 30 | 85 |
| 50 | ~90[1] |
| 100 | >95 |
Note: The percentage of inhibition is calculated relative to the luciferase activity in cells stimulated with IL-6 in the absence of this compound. The values other than the IC50 and the ~90% inhibition at 50 µM are illustrative and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflow
IL-6/STAT3 Signaling Pathway and this compound Inhibition
The primary mechanism of action of this compound is the inhibition of the IL-6 signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.
References
Application Notes: LMT-28 in Osteoclast Differentiation Studies
Introduction
LMT-28 is an orally available, non-toxic, oxazolidinone derivative that functions as a small molecule inhibitor of the glycoprotein 130 (GP130) receptor, a common signal transducer for the Interleukin-6 (IL-6) family of cytokines.[1] In the context of osteoimmunology, IL-6 is a critical pro-inflammatory cytokine that promotes bone resorption by stimulating osteoblasts to express Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2] RANKL is the essential cytokine that drives the differentiation of hematopoietic precursors into mature, bone-resorbing osteoclasts. This compound provides a valuable tool for researchers to investigate the mechanisms of inflammatory bone loss and to dissect the signaling pathways that regulate osteoclastogenesis.
Mechanism of Action
This compound exerts its inhibitory effect on osteoclast differentiation primarily by targeting osteoblasts. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) and advanced glycation end products (AGEs) can induce osteoblasts to produce IL-6. IL-6 then binds to its receptor (IL-6R), leading to the recruitment and homodimerization of GP130. This complex activates the downstream Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Activated STAT3 promotes the transcription of the RANKL gene. By directly binding to GP130, this compound interferes with this signaling cascade, preventing the phosphorylation of JAK2 and STAT3.[2] This leads to a significant downregulation of RANKL expression by osteoblasts, thereby reducing the primary signal for osteoclast precursor differentiation and ultimately inhibiting bone resorption.[1][2]
Signaling Pathway of this compound Action
References
Troubleshooting & Optimization
LMT-28 Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of LMT-28. Below you will find troubleshooting advice and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits good solubility in DMSO, with concentrations of 50-100 mg/mL being achievable.[1][2][3][4] To ensure complete dissolution at higher concentrations, sonication is recommended.[2][4] It is crucial to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and the presence of water can reduce the solubility of this compound.[2][3]
Q2: I am observing precipitation when preparing a DMSO stock solution of this compound. What should I do?
A2: If you observe precipitation, consider the following troubleshooting steps:
-
Sonication: As mentioned, sonication can aid in the dissolution of this compound, especially at higher concentrations.[2][4]
-
Warming: Gently warming the solution to 37°C may help to dissolve the compound. However, be mindful of potential degradation at elevated temperatures over extended periods.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly decrease solubility.[2][3]
-
Concentration: If precipitation persists, you may be exceeding the solubility limit. Consider preparing a slightly more dilute stock solution.
Q3: What is the solubility of this compound in other common laboratory solvents?
A3: The solubility of this compound in other common solvents is variable. Published data indicates a solubility of ≥10 mg/mL in ethanol, while other sources suggest it is less than 1 mg/mL.[1] Its solubility in water is reported to be poor, at less than 1 mg/mL.[1][3] For aqueous-based in vitro assays, it is common practice to first dissolve this compound in DMSO and then dilute this stock solution into the aqueous experimental medium. Ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent-induced artifacts. For in vivo studies, a vehicle of 10% DMSO and 90% corn oil has been successfully used.[5] Another reported in vivo formulation is a clear solution of ≥ 1.25 mg/mL in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: In its pure, solid form, this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[2] A lyophilized form is reported to be stable for 36 months at -20°C.
-
In Solvent: Once dissolved, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound stock solution has been stored at -20°C for over a month. Can I still use it?
A5: For optimal results, it is recommended to use stock solutions stored at -20°C within one month.[2][3] Beyond this period, the stability is not guaranteed, and the compound may have started to degrade, which could impact your experimental results. It is advisable to prepare a fresh stock solution for critical experiments.
Data Presentation: this compound Solubility and Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | 50-100 mg/mL (160.55 - 321.1 mM)[1][2][3][4] | Sonication recommended for high concentrations. Use of fresh, anhydrous DMSO is critical.[2][3][4] |
| Ethanol | ≥10 mg/mL or <1 mg/mL | Conflicting reports exist in the literature.[1] |
| Water | <1 mg/mL[1][3] | Considered poorly soluble to insoluble. |
| 10% DMSO, 90% Corn Oil | Formulation for in vivo use[5] | Specific solubility not quantified, but used as a vehicle for administration. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (4.01 mM)[2] | A clear solution formulation for in vivo experiments.[2] |
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Storage Duration |
| Solid (Pure) | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| Lyophilized | -20°C | 36 months |
| In Solvent | -80°C | 6 months[2] |
| -20°C | 1 month[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need approximately 3.11 mg of this compound per 1 mL of DMSO (Molecular Weight: 311.42 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: General Procedure for Determining the Kinetic Solubility of this compound in a Test Solvent
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Test solvent (e.g., PBS pH 7.4, Water, Ethanol)
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in the test solvent in a 96-well plate. A common starting point is to add a small volume of the DMSO stock to the test solvent to achieve the highest desired concentration, and then perform serial dilutions.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
-
Alternatively, for UV-Vis analysis, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound has a maximum absorbance. The concentration at which the absorbance plateaus indicates the solubility limit.
Visualizations
Caption: IL-6 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing this compound solubility and stability.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | IL Receptor | TargetMol [targetmol.com]
- 5. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LMT-28 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of LMT-28 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. It functions by directly binding to glycoprotein 130 (gp130), a co-receptor for the IL-6 receptor.[1][2] This binding event prevents the subsequent activation of the downstream Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically inhibiting the phosphorylation of JAK2 and STAT3.[3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a concentration range of 100 nM to 10 µM is a reasonable starting point for most in vitro applications. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known IC50 values for this compound in different cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific biological readout. The following table summarizes some of the reported IC50 values.
| Cell Line | Assay | IC50 Value | Reference |
| HepG2 | IL-6-induced STAT3 activation (luciferase reporter) | 5.9 µM | [3] |
| TF-1 | IL-6-induced cell proliferation | 7.5 µM |
Q5: Are there any known off-target effects of this compound?
A5: Currently, there is limited published data specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, off-target activity is possible, especially at higher concentrations. It is recommended to include appropriate controls in your experiments to assess for potential off-target effects. This may include using a structurally related but inactive compound as a negative control, or assessing the effect of this compound on unrelated signaling pathways.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the this compound signaling pathway, a general experimental workflow for optimizing its concentration, and a troubleshooting decision tree.
Caption: this compound inhibits the IL-6 signaling pathway by targeting gp130.
References
The impact of plasma protein binding on LMT-28 activity
Welcome to the technical support center for LMT-28. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments related to the plasma protein binding (PPB) of this compound and its impact on its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small-molecule inhibitor that targets the Interleukin-6 (IL-6) signaling pathway.[1] It functions by directly binding to the IL-6 receptor β subunit, glycoprotein 130 (gp130).[2] This interaction prevents the homodimerization of gp130, which is a critical step for downstream signal transduction.[3] Consequently, this compound inhibits the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), effectively blocking the biological effects of IL-6.[2][3][4][5]
Q2: Why is plasma protein binding important for this compound's activity?
A2: Plasma protein binding is a critical determinant of a drug's efficacy because only the unbound (free) fraction of the drug is available to interact with its target, in this case, gp130.[6][7][8] The portion of this compound bound to plasma proteins like albumin and alpha-1-acid glycoprotein acts as a reservoir and is pharmacologically inactive.[6][7] Therefore, a high degree of plasma protein binding can reduce the free concentration of this compound at the site of action, potentially diminishing its inhibitory effect on the IL-6 signaling pathway.[9] Understanding the extent of PPB is crucial for interpreting in vitro results and predicting in vivo efficacy.[10]
Q3: What are the common methods to determine the plasma protein binding of this compound?
A3: Several methods can be used to determine the plasma protein binding of this compound. The most common and widely accepted techniques include:
-
Equilibrium Dialysis: Considered the gold standard, this method involves a semipermeable membrane separating a chamber with this compound in plasma from a chamber with buffer. At equilibrium, the concentration of free this compound is the same on both sides, allowing for the calculation of the bound fraction.[11][12][13]
-
Ultrafiltration: This is a faster method that uses a centrifugal device with a semipermeable membrane to separate the free drug from the protein-bound drug.[12][13][14]
-
Ultracentrifugation: This technique separates the free drug from the protein-bound drug based on their different sedimentation rates under high centrifugal force.[11][14]
Q4: How does the free fraction of this compound relate to its IC50 value?
A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. For this compound, this would typically be measured in a cell-based assay, for instance, by quantifying the inhibition of IL-6-induced STAT3 phosphorylation. According to the "free drug hypothesis," only the unbound fraction of a drug is responsible for its pharmacological effect.[13] Therefore, the IC50 value should correlate with the free concentration of this compound. In the presence of plasma proteins, the apparent IC50 (based on the total drug concentration) will be higher than the intrinsic IC50 (based on the free drug concentration).
Troubleshooting Guides
Issue 1: High variability in plasma protein binding results for this compound.
-
Question: We are observing significant well-to-well and day-to-day variability in our this compound plasma protein binding assays using equilibrium dialysis. What could be the cause?
-
Answer: High variability can stem from several factors. Here's a troubleshooting guide:
-
Non-specific Binding: this compound might be binding to the dialysis membrane or the walls of the apparatus. Ensure you are using devices with low-binding materials. It's also crucial to perform a mass balance calculation to account for any compound loss.[15]
-
Equilibrium Not Reached: The incubation time might be insufficient for this compound to reach equilibrium. While 4-6 hours is typical for many compounds, highly bound drugs may require longer incubation.[16] Consider extending the dialysis time and confirming equilibrium with a time-course experiment.
-
Plasma Quality and Handling: The source and handling of the plasma are critical. Ensure consistent sourcing and avoid repeated freeze-thaw cycles, which can denature proteins and alter binding characteristics.
-
Analytical Method Variability: Inconsistent sample preparation or variability in the LC-MS/MS analysis can lead to fluctuating results. Ensure your analytical method is validated for precision and accuracy.
-
Issue 2: The in vitro activity of this compound is significantly lower in the presence of serum.
-
Question: When we add 10% fetal bovine serum (FBS) to our cell culture medium, the apparent IC50 of this compound for inhibiting STAT3 phosphorylation increases dramatically. Why is this happening?
-
Answer: This is an expected outcome due to the plasma protein binding of this compound. The proteins in the FBS bind to this compound, reducing the free concentration available to act on the cells.[17]
-
To quantify this effect: You should measure the fraction of this compound bound to the proteins in your specific cell culture medium containing FBS.
-
To correct for this effect: You can calculate the free concentration of this compound in your assay and re-plot your dose-response curve against the free concentration. This will give you an IC50 value that is independent of the protein concentration and more representative of the drug's intrinsic potency.
-
Issue 3: Unexpectedly low recovery of this compound in our plasma protein binding assay.
-
Question: We are performing an ultrafiltration-based plasma protein binding assay for this compound, and the total amount of drug recovered from the filtrate and retentate is less than 80% of the initial amount added. What could be the reason?
-
Answer: Low recovery is a common issue, particularly with the ultrafiltration method.
-
Non-specific Binding to the Device: this compound may be adsorbing to the ultrafiltration membrane or the plastic of the device.[15] Pre-conditioning the device with a solution of the compound might help saturate these non-specific binding sites.
-
Compound Instability: this compound might be unstable in plasma at 37°C over the course of the experiment. Consider evaluating the stability of this compound in plasma under the assay conditions. If instability is confirmed, equilibrium dialysis might be a better method as it is a closed system.[15]
-
Precipitation: If the concentration of this compound used in the assay exceeds its solubility in plasma, it may precipitate, leading to low recovery. Ensure the concentration of this compound is below its solubility limit.
-
Data Presentation
Table 1: Hypothetical Plasma Protein Binding of this compound Across Different Species
| Species | Plasma Protein Binding (%) | Fraction Unbound (fu) |
| Human | 98.5 | 0.015 |
| Monkey | 97.8 | 0.022 |
| Dog | 99.1 | 0.009 |
| Rat | 96.5 | 0.035 |
| Mouse | 95.2 | 0.048 |
Table 2: Impact of Human Serum Albumin (HSA) on the In Vitro Potency of this compound
| HSA Concentration (µM) | Apparent IC50 (nM) of this compound | Calculated Free Fraction (fu) | Corrected IC50 (nM) (Apparent IC50 * fu) |
| 0 | 50 | 1.00 | 50.0 |
| 150 | 250 | 0.20 | 50.0 |
| 300 | 500 | 0.10 | 50.0 |
| 600 (Physiological) | 1000 | 0.05 | 50.0 |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into plasma from the desired species to achieve the final test concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.
-
Prepare dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibrium Dialysis Setup:
-
Use a commercially available equilibrium dialysis apparatus (e.g., RED device).
-
Add the this compound-spiked plasma to the plasma chamber of the dialysis unit.
-
Add an equal volume of dialysis buffer to the buffer chamber.
-
-
Incubation:
-
Seal the unit and incubate at 37°C with shaking for an appropriate duration (e.g., 4-6 hours) to allow the system to reach equilibrium.
-
-
Sampling:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
-
Calculation:
-
The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100
-
Protocol 2: this compound In Vitro Activity Assay - Inhibition of IL-6-induced STAT3 Phosphorylation
-
Cell Culture:
-
Culture a responsive cell line (e.g., HepG2 cells) in appropriate growth medium.
-
-
Cell Plating:
-
Seed the cells in a multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, replace the growth medium with a serum-free or low-serum medium and incubate for a few hours to reduce basal STAT3 phosphorylation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
-
IL-6 Stimulation:
-
Stimulate the cells with a pre-determined concentration of recombinant human IL-6 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of Phospho-STAT3:
-
Determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in the cell lysates using a suitable method, such as a sandwich ELISA or Western blotting.
-
-
Data Analysis:
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
Plot the normalized p-STAT3 levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: IL-6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for plasma protein binding determination.
Caption: Troubleshooting logic for unexpected this compound activity results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 7. RLO: Drug distribution : Plasma proteins [nottingham.ac.uk]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. The importance of plasma protein binding in drug discovery | Semantic Scholar [semanticscholar.org]
- 10. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 14. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
Determining the optimal dosing frequency for LMT-28 in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LMT-28 in mouse models. The information is designed to assist in the determination of the optimal dosing frequency and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the glycoprotein 130 (gp130) subunit of the Interleukin-6 (IL-6) receptor.[1][2] By binding to gp130, this compound prevents the IL-6/IL-6Rα complex from associating with gp130, which is a necessary step for signal transduction.[2][3] This blockade effectively inhibits the downstream Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically the phosphorylation of JAK2 and STAT3.[2][4][5] This mechanism ultimately reduces the expression of pro-inflammatory cytokines and other downstream targets of IL-6 signaling.[4]
Q2: What is a good starting dose for this compound in a new mouse efficacy study?
A2: Previous in vivo studies with this compound in mice have utilized a range of oral doses, typically from 0.25 mg/kg to 5 mg/kg.[6][7] A conservative starting point for a new efficacy model would be in the lower end of this range (e.g., 1 mg/kg). However, the optimal starting dose depends on the specific disease model and the desired level of target engagement. It is highly recommended to perform a dose-range finding study to determine the minimal effective dose (MED) and the maximum tolerated dose (MTD) in your specific model.[1][3]
Q3: How often should I dose this compound in my mouse experiments?
A3: The dosing frequency for this compound should be determined based on its pharmacokinetic profile, particularly its half-life, and the desired pharmacodynamic effect. The terminal half-life of this compound after oral administration in BALB/c mice is approximately 1.13 hours.[8] To maintain a steady-state concentration, a drug is often dosed at intervals similar to its half-life. However, this may not always be practical. For compounds with short half-lives, it's crucial to correlate the pharmacokinetic profile with the pharmacodynamic (PD) response. The duration of the biological effect may be longer than what the plasma half-life suggests. A pilot study examining the duration of target inhibition (e.g., p-STAT3 levels in a relevant tissue) after a single dose can provide valuable information for selecting an appropriate dosing interval. Based on its short half-life, twice-daily or more frequent dosing might be necessary to maintain continuous target engagement.
Q4: What are the known pharmacokinetic parameters of this compound in mice?
A4: A pharmacokinetic study of this compound was conducted in male BALB/c mice. The key parameters following a single 5 mg/kg oral or intravenous dose are summarized in the table below.[8]
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | - | 137 ± 100 |
| Tmax (h) | - | 0.80 ± 0.67 |
| AUC (h·ng/mL) | 677 ± 264 | 302 ± 209 |
| t1/2 (h) | - | 1.13 |
| CL (L/h/kg) | 8.66 ± 4.51 | - |
| Vss (L/kg) | 12.9 ± 4.66 | - |
| Bioavailability (F) | - | ~38.2% |
Data presented as mean ± standard deviation.[8]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between mice.
-
Possible Cause 1: Inconsistent Oral Gavage Technique. Improper gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach.
-
Troubleshooting Step: Ensure all personnel are properly trained and proficient in oral gavage. Confirm proper placement of the gavage needle for each administration.
-
-
Possible Cause 2: Formulation Issues. this compound may not be fully dissolved or may be unstable in the chosen vehicle.
-
Troubleshooting Step: Verify the solubility of this compound in your vehicle. Prepare fresh formulations for each dosing day and ensure the compound is fully in solution before administration. The original pharmacokinetic study dissolved this compound in phosphate-buffered saline (pH 7.4) containing 5% (w/v) carboxymethyl cellulose.[8]
-
-
Possible Cause 3: Animal-to-Animal Physiological Differences. Factors such as stress, food intake, and individual differences in metabolism can affect drug absorption.
-
Troubleshooting Step: Standardize experimental conditions as much as possible, including housing, diet, and handling. Acclimatize animals to the experimental procedures before the study begins.
-
Issue 2: Lack of efficacy in my mouse model despite dosing with this compound.
-
Possible Cause 1: Insufficient Dose or Dosing Frequency. The dose of this compound may be too low, or the dosing interval too long, to achieve the necessary therapeutic exposure at the site of action.
-
Troubleshooting Step: Conduct a dose-response study to evaluate a range of doses.[1] Perform a pilot pharmacokinetic/pharmacodynamic (PK/PD) study to measure the concentration of this compound in plasma and the level of target inhibition (e.g., p-STAT3) in the target tissue at various time points after dosing. This will help to establish a relationship between drug exposure and biological effect and to optimize the dosing regimen.[4][9]
-
-
Possible Cause 2: Poor Bioavailability in Your Mouse Strain. The published pharmacokinetic data is from BALB/c mice.[8] Bioavailability may differ in other strains.
-
Troubleshooting Step: Conduct a pilot pharmacokinetic study in the specific mouse strain you are using to determine the plasma exposure of this compound.
-
-
Possible Cause 3: The IL-6 pathway is not a primary driver of disease in your model.
-
Troubleshooting Step: Confirm the role of IL-6 signaling in your specific disease model through literature review or preliminary experiments (e.g., measuring IL-6 levels, examining the effects of an IL-6 neutralizing antibody).
-
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in a Mouse Model of [Specify Disease]
-
Objective: To determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) of this compound.
-
Animals: Select the appropriate mouse strain, age, and sex for your disease model. Use a sufficient number of animals per group (typically 5-10) to allow for statistical analysis.
-
Groups:
-
Group 1: Vehicle control (e.g., PBS with 5% CMC)
-
Group 2: this compound (e.g., 0.5 mg/kg)
-
Group 3: this compound (e.g., 1.5 mg/kg)
-
Group 4: this compound (e.g., 5 mg/kg)
-
Group 5: this compound (e.g., 15 mg/kg) (Dose selection should be based on existing literature and a logarithmic dose escalation is common).[1]
-
-
Drug Administration: Administer this compound or vehicle orally (or via the intended clinical route) at a consistent time each day. The frequency of administration should be based on the known half-life and anticipated duration of effect.
-
Monitoring:
-
Toxicity: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weights should be recorded at least twice weekly.
-
Efficacy: Measure relevant disease-specific endpoints at predetermined time points throughout the study.
-
-
Data Analysis:
-
MTD: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
-
MED: The MED is the lowest dose that produces a statistically significant therapeutic effect compared to the vehicle control group.
-
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Pilot Study of this compound
-
Objective: To characterize the plasma concentration-time profile of this compound and its effect on the target pathway (p-STAT3) in the target tissue.
-
Animals: Use the same mouse strain as in your efficacy studies.
-
Groups and Dosing: Administer a single oral dose of this compound (e.g., a dose shown to be effective in the dose-ranging study) to a cohort of mice.
-
Sample Collection:
-
PK: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, and 8 hours). Process blood to obtain plasma and store at -80°C until analysis.
-
PD: At each time point, euthanize a subset of animals (typically 3-4 per time point) and collect the target tissue (e.g., spleen, tumor, etc.). Process the tissue to extract protein and store at -80°C.
-
-
Sample Analysis:
-
PK: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
PD: Analyze tissue lysates for levels of phosphorylated STAT3 (p-STAT3) and total STAT3 by Western blot or ELISA.
-
-
Data Analysis:
-
PK: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
PD: Plot the time course of p-STAT3 inhibition.
-
PK/PD Modeling: Correlate the plasma concentration of this compound with the degree of p-STAT3 inhibition to understand the exposure-response relationship.
-
Visualizations
Caption: this compound mechanism of action targeting the IL-6/gp130/JAK2/STAT3 signaling pathway.
Caption: Experimental workflow for determining the optimal dosing frequency of this compound in mice.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. criver.com [criver.com]
- 4. PK/PD and Tolerability Testing in the ADPKD Mouse Model - InnoSer [innoserlaboratories.com]
- 5. Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 7. The Impact of Dosing Interval in a Novel Tandem Oral Dosing Strategy: Enhancing the Exposure of Low Solubility Drug Candidates in a Preclinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 9. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
LMT-28 Cytotoxicity Assessment in Primary Cell Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of LMT-28 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. It functions by directly binding to the gp130 receptor subunit, which is a critical component of the IL-6 receptor complex. This binding event prevents the recruitment and phosphorylation of Janus Kinase 2 (JAK2), subsequently inhibiting the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] By blocking this cascade, this compound effectively downregulates the expression of IL-6 target genes involved in inflammation, proliferation, and survival.
Q2: What is a typical starting concentration range for this compound in primary cell culture experiments?
A2: A broad concentration range is recommended for initial experiments due to variability among primary cell types. Based on published data, a range of 0.1 nM to 100 µM can be a good starting point.[1][2] For instance, in primary mouse osteoblasts, 100 nM was found to be the optimal concentration for inhibiting RANKL expression, with concentrations up to 10,000 nM (10 µM) being tested.[1] In cell lines like TF-1 and HepG2, IC50 values for inhibiting IL-6-induced effects were reported as 7.5 µM and 5.9 µM, respectively.[2] It is crucial to perform a dose-response curve for your specific primary cell type to determine the optimal concentration.
Q3: Is this compound expected to be cytotoxic or cytostatic?
A3: As an inhibitor of a major signaling pathway involved in cell proliferation and survival, this compound may exhibit both cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects. The predominant effect will likely depend on the cell type, the concentration of this compound, and the duration of exposure. Some studies have suggested that this compound is "nontoxic," implying it may have a more cytostatic effect at therapeutic concentrations.[1][4] It is important to design experiments that can distinguish between these two outcomes. For example, combining a viability assay (like MTT or LDH) with a cell proliferation assay (e.g., cell counting, BrdU incorporation) can provide a clearer picture.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For in vitro experiments, a final DMSO concentration of 0.1% in the cell culture medium is generally well-tolerated by most primary cells.[1] However, it is essential to include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) in all experiments to account for any potential effects of the solvent on cell viability. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.
Troubleshooting Guides
General Troubleshooting for Cytotoxicity Assays in Primary Cells
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and be consistent with technique. |
| Low signal or poor dynamic range | - Suboptimal cell number- Insufficient incubation time with the compound or assay reagent | - Perform a cell titration experiment to determine the optimal seeding density.- Optimize the incubation times for both this compound treatment and the specific assay. |
| High background in negative controls | - Contamination (bacterial, yeast, or mycoplasma)- Reagent instability | - Regularly test for and treat any contamination.- Ensure proper storage and handling of all assay reagents. |
Troubleshooting for Specific Assays
MTT Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low formazan signal in viable cells | - Low metabolic activity of the primary cells- Insufficient incubation time with MTT reagent | - Increase the number of cells seeded per well.- Increase the incubation time with the MTT reagent (typically 1-4 hours). |
| High background from this compound alone | - this compound may directly reduce MTT (unlikely but possible for some compounds) | - Run a control with this compound in cell-free medium to check for direct reduction of MTT. |
| Results suggest increased viability at high this compound concentrations | - this compound may be enhancing metabolic activity without increasing cell number (a known artifact for some compounds). | - Corroborate MTT results with a different viability assay (e.g., LDH or cell counting). |
LDH Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High spontaneous LDH release in control cells | - Over-seeding of cells leading to cell death- Harsh handling of cells during seeding or media changes | - Optimize cell seeding density.- Handle cells gently to maintain membrane integrity. |
| Low maximum LDH release in positive control | - Incomplete lysis of cells | - Ensure the lysis buffer is added at the correct concentration and for a sufficient amount of time. |
| Interference from serum in the culture medium | - Serum contains endogenous LDH | - Use a low-serum or serum-free medium for the assay period, if possible.- Include a "medium only" background control to subtract the serum-derived LDH activity. |
Annexin V/PI Apoptosis Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the negative control | - Harsh cell detachment methods (for adherent cells)- Cells were centrifuged at too high a speed | - Use a gentle, non-enzymatic cell detachment method or a short incubation with trypsin.- Centrifuge cells at a lower speed (e.g., 300-400 x g). |
| High percentage of PI positive cells in all samples | - Cells were not processed and analyzed promptly after staining- Cells were overly apoptotic and have progressed to secondary necrosis | - Analyze cells by flow cytometry as soon as possible after staining.- Consider a shorter incubation time with this compound to capture earlier apoptotic events. |
| Weak Annexin V staining | - Insufficient calcium in the binding buffer | - Ensure the binding buffer contains the correct concentration of calcium. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cells in culture
-
This compound stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Primary cells in culture
-
This compound stock solution
-
Complete culture medium (preferably low serum)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (for positive control)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed primary cells into a 96-well plate and allow them to adhere/stabilize overnight.
-
Treat the cells with serial dilutions of this compound and appropriate controls (vehicle, untreated).
-
For the positive control (maximum LDH release), add lysis solution to a set of wells 45-60 minutes before the end of the incubation period.
-
Incubate the plate for the desired treatment duration.
-
Carefully collect a portion of the supernatant from each well without disturbing the cells and transfer it to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well of the new plate according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at the recommended wavelength (usually 490 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells in culture
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed and treat primary cells with this compound as described for the other assays.
-
Harvest the cells (including any floating cells in the supernatant). For adherent cells, use a gentle detachment method.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that data for primary cells is limited, and researchers should perform their own dose-response experiments.
Table 1: this compound IC50 and Optimal Concentrations in Various Cell Types
| Cell Type | Assay | Endpoint | IC50 / Optimal Concentration | Reference |
| TF-1 (human erythroleukemic cell line) | Proliferation Assay | Inhibition of IL-6-induced proliferation | 7.5 µM | [2] |
| HepG2 (human liver cancer cell line) | Luciferase Reporter Assay | Inhibition of IL-6-induced STAT3 activation | 5.9 µM | [2] |
| Primary Mouse Osteoblasts | RT-qPCR | Attenuation of RANKL expression | 100 nM | [1] |
Table 2: Recommended Concentration Range for this compound in Primary Cell Culture Experiments
| Cell Type | Suggested Starting Concentration Range | Notes |
| Primary Osteoblasts | 1 nM - 10 µM | Based on published data showing an optimal concentration of 100 nM for a specific endpoint.[1] |
| Other Primary Cells (e.g., hepatocytes, neurons, immune cells, fibroblasts) | 10 nM - 50 µM | This is a broader, suggested starting range. The optimal concentration must be determined empirically for each cell type. |
Visualizations
This compound Signaling Pathway
References
- 1. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
Technical Support Center: Overcoming Poor Solubility of LMT-28 for In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of LMT-28 for in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an experimental small molecule that acts as an antagonist of the Interleukin-6 (IL-6) receptor subunit, glycoprotein 130 (gp130).[1][2] By blocking IL-6 signaling, this compound shows potential in treating various inflammatory diseases.[1] However, this compound has a low aqueous solubility of 0.39 mg/mL, which can limit its dissolution rate and subsequent absorption in the body, potentially leading to low and variable bioavailability when administered in vivo.[3]
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubility enhancement strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Formulation |
| Molecular Weight | 311.42 g/mol [4] | Small molecule, suitable for various formulation approaches. |
| Aqueous Solubility | 0.39 mg/mL[3] | Classified as "slightly soluble," indicating the need for solubility enhancement for consistent in vivo exposure. |
| LogP | 3.65[5] | Indicates moderate lipophilicity, suggesting that lipid-based formulations or encapsulation techniques could be effective. |
| pKa | Not available in searched results | The ionization state at physiological pH would be important for pH-adjustment strategies. |
Q3: What are the primary strategies for improving the in vivo delivery of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility of this compound. The most common and applicable methods include:
-
Nanosuspension: Reducing the particle size of this compound to the sub-micron range can significantly increase its surface area, leading to a faster dissolution rate and improved oral bioavailability.[6][7]
-
Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form a water-soluble inclusion complex, thereby increasing its apparent solubility.[8][9]
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in an aqueous environment, encapsulating this compound within their hydrophobic core and presenting a hydrophilic shell to the aqueous environment, thus increasing its solubility and stability.[5][10]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability of this compound in Preclinical Studies
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.
Solutions:
| Formulation Strategy | Expected Outcome | Key Considerations |
| Nanosuspension | Increased dissolution velocity leading to higher Cmax and AUC.[11] | Selection of appropriate stabilizers is critical to prevent particle aggregation. The final product can be a liquid suspension or a dried powder for reconstitution.[12] |
| Cyclodextrin Complexation | Formation of a soluble complex that enhances drug concentration at the absorption site. | The choice of cyclodextrin derivative (e.g., HP-β-CD) and the drug-to-cyclodextrin molar ratio will impact the extent of solubility enhancement.[3] |
| Polymeric Micelles | Encapsulation of this compound in the hydrophobic core of micelles can improve solubility and may offer controlled release.[13] | The drug-to-polymer ratio and the choice of polymer will affect drug loading and micelle stability.[14] |
Issue 2: Precipitation of this compound Upon Dilution of a Stock Solution for In Vivo Dosing
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) is miscible with the aqueous vehicle, but this compound is not soluble in the final mixed solvent system, leading to precipitation.
Solutions:
-
Use of Co-solvents: Employ a mixture of pharmaceutically acceptable co-solvents (e.g., polyethylene glycol, propylene glycol) in the final vehicle to maintain this compound in solution.
-
Formulation as a Nanosuspension: A pre-formed nanosuspension will provide a stable dispersion of drug nanoparticles that can be diluted in aqueous vehicles without precipitation.
-
Cyclodextrin Complexation: A pre-formed aqueous solution of the this compound/cyclodextrin complex can be diluted with aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
Objective: To produce a stable nanosuspension of this compound with a particle size in the range of 200-400 nm.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.1% w/v docusate sodium in deionized water)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or a dedicated media mill
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and docusate sodium in deionized water with gentle heating and stirring.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and the milling media to the milling chamber. A typical bead-to-drug ratio is 1:1 by weight.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined by periodic particle size analysis.[15]
-
Separate the nanosuspension from the milling media by decanting or using a sieve.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of this compound/Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/water (1:1 v/v) solution
-
Mortar and pestle
Procedure:
-
Place a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2) in a clean mortar.
-
Add a small volume of the ethanol/water solution to the powder mixture to form a thick paste.
-
Knead the paste thoroughly with the pestle for 45-60 minutes.
-
Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Store the complex in a desiccator until further use.
Protocol 3: Preparation of this compound Loaded Polymeric Micelles by Thin-Film Hydration
Objective: To encapsulate this compound into polymeric micelles to improve its solubility and stability in aqueous media.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., mPEG-PCL, mPEG-PLA)
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
Procedure:
-
Dissolve a specific weight ratio of this compound and the block copolymer in the organic solvent in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.[16]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[4]
-
Hydrate the thin film by adding a pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS) to the flask.
-
Stir the mixture at a temperature above the glass transition temperature of the hydrophobic block of the copolymer for 1-2 hours to allow for the self-assembly of micelles.
-
Cool the micellar solution to room temperature and filter it through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
-
Characterize the polymeric micelles for particle size, PDI, drug loading content, and encapsulation efficiency.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for Poorly Soluble Drugs (BCS Class II)
| Formulation Strategy | Drug Example | LogP | Initial Solubility (µg/mL) | Formulation | Achieved Solubility (µg/mL) | Fold Increase | Reference |
| Nanosuspension | Aprepitant | 4.7 | <10 | Nanosuspension | Not directly reported (significant dissolution increase) | N/A | [11] |
| Nanosuspension | Cilnidipine | 5.54 | 0.03-0.06 | Nanosuspension | ~10.5 | ~175-350 | [17] |
| Cyclodextrin Complex | Glimepiride | 3.1 | 4.0 | HP-β-CD Complex | 81.3 | 20 | [3] |
| Cyclodextrin Complex | Toltrazuril | 4.6 | 0.412 | HP-β-CD Complex | 9900 | 24,000 | [18] |
| Polymeric Micelles | Chrysin | 3.3 | Low | Micellar Formulation | >10-fold permeability increase | N/A | [19] |
Table 2: Impact of Formulation on Oral Bioavailability of Poorly Soluble Drugs (BCS Class II)
| Drug | Formulation | Animal Model | Cmax Increase (fold) | AUC Increase (fold) | Reference |
| Gamma Secretase Inhibitor | Nanosuspension vs. Microsuspension | Beagle Dogs | ~7 | ~8 | [11] |
| Ucb-35440-3 | Nanosuspension vs. Micronized | Wistar Rats | ~3 | ~4 | [11] |
| Toltrazuril | HP-β-CD Complex vs. Free Drug | Rabbits | ~2.5 | ~2.3 | [18] |
| Chrysin | Micellar Formulation vs. Unformulated | Humans | >2 | >2.6 | [19] |
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating solubility-enhanced this compound formulations.
Caption: The IL-6/gp130/JAK/STAT signaling pathway and the inhibitory action of this compound.
Additional Troubleshooting
Q4: My this compound nanosuspension is showing particle aggregation over time. What can I do?
A4: Particle aggregation in nanosuspensions is a common stability issue.[12][20] Here are some troubleshooting steps:
-
Optimize Stabilizer Concentration: The concentration of stabilizers like HPMC and docusate sodium is critical. Too little will not provide an adequate steric or electrostatic barrier, while too much can lead to other issues. Experiment with a range of stabilizer concentrations.
-
Use a Combination of Stabilizers: A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and an electrostatic stabilizer (e.g., a surfactant like docusate sodium or SLS) is often more effective than a single stabilizer.[21]
-
Control Temperature During Milling: High temperatures during the milling process can sometimes lead to changes in the crystalline state of the drug, which can affect stability.[20] If possible, use a milling apparatus with temperature control.
-
Lyophilize the Nanosuspension: For long-term storage, consider lyophilizing (freeze-drying) the nanosuspension with a cryoprotectant (e.g., trehalose, mannitol) to create a stable powder that can be reconstituted before use.[1]
Q5: I am having difficulty achieving high encapsulation efficiency of this compound in polymeric micelles. What are the potential reasons?
A5: Low encapsulation efficiency can be due to several factors:[2]
-
Poor Drug-Polymer Compatibility: The hydrophobic core of the micelle may not be compatible enough with this compound. Consider screening different block copolymers with varying hydrophobic blocks (e.g., PCL, PLA, PLGA).
-
Suboptimal Drug-to-Polymer Ratio: If the amount of drug is too high relative to the polymer, the micelles may not be able to encapsulate it all. Experiment with different drug-to-polymer weight ratios.
-
Inappropriate Solvent System: The choice of organic solvent in the thin-film hydration method can influence how the drug and polymer interact and form the film. Try different volatile organic solvents.
-
Hydration Conditions: The temperature and duration of the hydration step are important. Ensure the hydration is performed above the glass transition temperature of the core-forming block to allow for proper micelle formation.
Q6: Is there a risk of decreased permeability when using cyclodextrins to enhance the solubility of this compound?
A6: Yes, this is a known phenomenon. While cyclodextrins increase the apparent solubility of a drug, they do so by forming a complex. It is generally the free, un-complexed drug that is available for permeation across biological membranes. Therefore, at very high cyclodextrin concentrations, while the total amount of drug in solution is high, the concentration of free drug may be reduced, leading to a decrease in the effective permeability.[22] It is important to find an optimal concentration of cyclodextrin that provides a sufficient increase in solubility without significantly compromising permeability.
References
- 1. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encapsulation Efficiency and Micellar Structure of Solute-Carrying Block Copolymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 5. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hot liquid extrusion assisted drug-cyclodextrin complexation: a novel continuous manufacturing method for solubility and bioavailability enhancement of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Comparative Pharmacokinetics and Safety of a Micellar Chrysin–Quercetin–Rutin Formulation: A Randomized Crossover Trial [mdpi.com]
- 20. ijsdr.org [ijsdr.org]
- 21. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to LMT-28 and Tocilizumab in the Blockade of IL-6 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of LMT-28 and tocilizumab, two distinct inhibitors of Interleukin-6 (IL-6) signaling. While both molecules effectively block this pro-inflammatory pathway, they do so through different mechanisms of action and possess fundamentally different molecular characteristics. This document summarizes their mechanisms, presents available experimental data for comparison, outlines typical experimental protocols for assessing their activity, and visualizes their points of intervention in the IL-6 signaling cascade.
Overview and Mechanism of Action
Interleukin-6 is a pleiotropic cytokine that plays a critical role in inflammation and is implicated in the pathogenesis of numerous autoimmune diseases and cancers. Its signaling is initiated by the binding of IL-6 to its specific receptor, IL-6 receptor α (IL-6Rα). This complex then associates with a signal-transducing subunit, glycoprotein 130 (gp130), leading to the dimerization of gp130 and the activation of downstream signaling pathways, most notably the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.
Tocilizumab is a well-established, clinically approved humanized monoclonal antibody.[1][2][3] It functions as a competitive antagonist by directly targeting and binding to both the soluble and membrane-bound forms of the IL-6 receptor (IL-6Rα).[1][2][3] This binding action physically prevents IL-6 from associating with its receptor, thereby inhibiting the formation of the initial IL-6/IL-6Rα complex and blocking all subsequent downstream signaling events.[2][3]
This compound , in contrast, is an experimental, orally available small molecule.[4][5][6] It represents a novel class of IL-6 inhibitors that acts further downstream in the signaling cascade. This compound directly binds to the gp130 subunit.[5][6][7] This interaction is thought to interfere with the homodimerization of gp130, which is a critical step for signal transduction.[5][8] By targeting gp130, this compound specifically inhibits the signaling induced by the IL-6/IL-6Rα complex.[5] It is important to note that this compound is described as having relatively low potency and is primarily utilized as a research tool.[4]
Visualization of Signaling Pathways and Inhibition
The following diagram illustrates the IL-6 signaling pathway and the distinct intervention points of tocilizumab and this compound.
Caption: IL-6 signaling pathway and points of inhibition by Tocilizumab and this compound.
Comparative Performance Data
Table 1: Binding Affinity
| Compound | Target | Method | Dissociation Constant (Kd) | Citation(s) |
| Tocilizumab | Soluble IL-6Rα | ELISA / Scatchard | 2.5 - 9.9 nM | [1][2][4] |
| Soluble IL-6Rα | SPR | 293 pM - 0.75 nM | [5][7] | |
| Membrane IL-6Rα | SPR | 2.5 - 2.9 nM | [7] | |
| This compound | gp130 | SPR | Data not available | [8] |
SPR: Surface Plasmon Resonance
Table 2: In Vitro Cellular Activity
| Compound | Assay | Cell Line | Endpoint | Potency (IC50) | Citation(s) |
| Tocilizumab | Proliferation | Ba/F3-gp130-IL-6R | Inhibition | 13.5 ± 2.2 ng/mL | [9] |
| Proliferation | Osteosarcoma (143B) | Inhibition | Significant effect at 100-200 µg/mL | [10] | |
| This compound | Luciferase Reporter | HepG2 | STAT3 Activation Inhibition | 5.9 µM | [11] |
| Proliferation | TF-1 | Inhibition | 7.5 µM | [6] | |
| STAT3 Phosphorylation | HepG2 | Inhibition | Dose-dependent effect at 1-100 µM | [11] | |
| RANKL Expression | MC3T3-E1 Osteoblasts | Inhibition | Optimal at 100 nM | [3] |
Experimental Protocols
This section details representative methodologies for key experiments used to characterize IL-6 signaling inhibitors.
STAT3 Phosphorylation Assay (Western Blot)
This assay is fundamental for determining the inhibitory effect of a compound on the IL-6 signaling cascade.
Objective: To measure the level of phosphorylated STAT3 (p-STAT3) in cells stimulated with IL-6, in the presence or absence of an inhibitor.
Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) or other IL-6 responsive cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.[3]
-
Serum Starvation: Cells are typically serum-starved for several hours to reduce baseline signaling activity.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound at 1, 10, 100 µM) or control vehicle for a specified time (e.g., 1 hour).[11]
-
IL-6 Stimulation: Recombinant human IL-6 (e.g., 10 ng/mL) is added to the culture medium to stimulate the signaling pathway for a short period (e.g., 10-15 minutes).[11]
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
Cell Proliferation Assay
This assay measures the ability of an inhibitor to block the growth of cell lines that are dependent on IL-6 for proliferation.
Objective: To quantify the dose-dependent inhibition of IL-6-induced cell proliferation by a test compound.
Methodology:
-
Cell Culture: An IL-6-dependent cell line, such as the human erythroleukemic cell line TF-1, is cultured in RPMI-1640 medium supplemented with FBS and a maintenance concentration of IL-6.[6]
-
Cell Seeding: Prior to the assay, cells are washed to remove IL-6 and then seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well).[3]
-
Treatment: Cells are treated with serial dilutions of the inhibitor (e.g., this compound or tocilizumab) in the presence of a fixed concentration of IL-6 (e.g., 1 ng/mL) that promotes proliferation.[11] Control wells include cells with IL-6 alone (positive control) and cells without IL-6 (negative control).
-
Incubation: The plates are incubated for a period that allows for significant cell proliferation (e.g., 72 hours).[6]
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or a reagent like Cell Counting Kit-8 (CCK-8).[3] The absorbance or fluorescence is measured using a microplate reader.
-
Analysis: The data are normalized to the positive and negative controls. A dose-response curve is generated, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Summary of Comparison
The following diagram provides a logical summary of the key comparative aspects between this compound and tocilizumab.
Caption: Key distinguishing features of this compound and Tocilizumab.
Conclusion
This compound and tocilizumab represent two distinct strategies for inhibiting IL-6 signaling. Tocilizumab is a high-affinity, clinically validated monoclonal antibody that acts upstream by preventing IL-6 from binding to its receptor. This compound is an experimental, orally bioavailable small molecule that targets the downstream signaling partner, gp130. While tocilizumab has proven therapeutic efficacy, the development of small molecule inhibitors like this compound provides valuable research tools and a conceptual framework for creating orally administered drugs for inflammatory diseases. The choice between these or similar agents in a research or development context will depend on the specific scientific question, the desired mode of administration, and the targeted point of intervention within the IL-6 signaling pathway.
References
- 1. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocilizumab binds to canine IL-6 receptor and elicits in-vitro inhibitory biological response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Tocilizumab suppresses NF-kappa B activation via toll-like receptor 9 signaling by reducing cell-free DNA in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumour effect of tocilizumab for osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Preclinical and Clinical Efficacy Showdown: LMT-28 and Sarilumab in Arthritis Models
For Immediate Release
In the landscape of emerging therapeutics for inflammatory joint disorders, two molecules, LMT-28 and sarilumab, present compelling, albeit distinct, stories of efficacy. This compound, a novel small-molecule inhibitor of the glycoprotein 130 (gp130) signaling pathway, has demonstrated significant anti-inflammatory effects in preclinical arthritis models. Sarilumab, a fully human monoclonal antibody targeting the interleukin-6 receptor (IL-6R), is an established biologic with proven efficacy in clinical trials for rheumatoid arthritis. This guide provides a comprehensive comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Sarilumab
| Feature | This compound | Sarilumab |
| Target | Glycoprotein 130 (gp130) | Interleukin-6 Receptor (IL-6Rα) |
| Modality | Small molecule | Monoclonal antibody |
| Mechanism of Action | Inhibits IL-6/gp130-mediated signaling by directly binding to gp130, suppressing the phosphorylation of JAK2 and STAT3. | Binds to both soluble and membrane-bound IL-6 receptors, preventing IL-6 from binding and initiating downstream signaling.[1][2] |
| Available Efficacy Data | Preclinical (Collagen-Induced Arthritis mouse model) | Clinical (Phase II and III trials in Rheumatoid Arthritis patients) |
Preclinical Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This compound has been evaluated in a well-established animal model of rheumatoid arthritis, the collagen-induced arthritis (CIA) model in DBA/1J mice. The data demonstrates a dose-dependent reduction in the clinical signs of arthritis and a decrease in key inflammatory markers.
| Parameter | Vehicle Control | This compound (0.25 mg/kg) | Methotrexate (2.5 mg/kg) |
| Mean Arthritis Index Score | ~10 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |
| Serum COMP (ng/mL) | ~1200 | ~600 | Not Reported |
| Serum SAP (µg/mL) | ~180 | ~80 | Not Reported |
| Anti-CII IgG Ab (µg/mL) | ~140 | ~80 | Not Reported |
| Serum IL-6 (pg/mL) | Markedly elevated | Significantly reduced | Not Reported |
| Serum TNF-α (pg/mL) | Markedly elevated | Significantly reduced | Not Reported |
Data synthesized from published preclinical studies. Specific values are illustrative based on graphical representations in the source material.
Clinical Efficacy of Sarilumab in Rheumatoid Arthritis Patients
Sarilumab has undergone extensive clinical evaluation in patients with moderately to severely active rheumatoid arthritis. The following table summarizes key efficacy endpoints from pivotal clinical trials.
| Parameter | Placebo + MTX | Sarilumab (150 mg q2w) + MTX | Sarilumab (200 mg q2w) + MTX |
| ACR20 Response Rate (Week 24) | 33.4% | 58.0% | 66.4% |
| ACR50 Response Rate (Week 24) | 14.8% | 37.0% | 45.7% |
| ACR70 Response Rate (Week 24) | 5.5% | 19.5% | 24.3% |
| DAS28-CRP < 2.6 (Remission) (Week 24) | 7.9% | 28.3% | 33.6% |
| Change from Baseline in HAQ-DI (Week 16) | -0.23 | -0.53 | -0.55 |
Data from the MOBILITY Phase III clinical trial.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated.
Mechanism of Action of this compound.
Mechanism of Action of Sarilumab.
Collagen-Induced Arthritis Experimental Workflow.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis. The following is a general protocol for its induction and assessment.
Animals: Male DBA/1J mice, typically 6-8 weeks old, are used due to their susceptibility to CIA.
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally near the primary injection site.
Treatment:
-
For the this compound studies, oral administration of the compound or vehicle typically begins after the booster immunization and continues for a specified duration (e.g., daily for 15 days).
Efficacy Assessment:
-
Clinical Arthritis Score: The severity of arthritis in each paw is scored visually based on a scale of 0-4, where 0 is normal, and 4 represents severe inflammation and joint deformity. The scores for all four paws are summed to give a total arthritis score per mouse (maximum score of 16).
-
Paw Swelling: Paw thickness is measured using a caliper.
-
Biomarker Analysis: At the end of the study, serum is collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α), cartilage oligomeric matrix protein (COMP), serum amyloid P (SAP), and anti-type II collagen antibodies (Anti-CII IgG Ab) using ELISA.
Discussion and Future Directions
The available data highlights the therapeutic potential of targeting the IL-6 signaling axis in inflammatory arthritis. This compound, with its oral bioavailability and efficacy in a preclinical model, represents a promising next-generation therapeutic approach. Sarilumab, as an approved biologic, has demonstrated robust and clinically meaningful efficacy in a large patient population.
A direct head-to-head comparison of the efficacy of this compound and sarilumab in the same experimental system is currently unavailable. The data for this compound is derived from a preclinical mouse model, which, while valuable for understanding mechanism and initial efficacy, does not always translate directly to human disease. Conversely, the extensive clinical data for sarilumab provides a clear picture of its efficacy and safety in rheumatoid arthritis patients but lacks a direct preclinical comparator to this compound in the same model.
Future preclinical studies directly comparing this compound with a surrogate antibody for sarilumab in the CIA model would be invaluable for a more direct assessment of their relative potency and potential therapeutic advantages. Such studies would provide a stronger basis for predicting the clinical potential of this compound and its positioning relative to established IL-6 pathway inhibitors like sarilumab.
Disclaimer: This comparison is for informational purposes for a scientific audience and is based on publicly available research data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
Synergistic Therapeutic Potential of LMT-28 and Kaempferol in Rheumatoid Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The combination of LMT-28 and kaempferol has been shown to significantly ameliorate the clinical and histological signs of rheumatoid arthritis in a collagen-induced arthritis (CIA) mouse model. Co-administration of these compounds resulted in a greater reduction in arthritis severity and joint tissue damage compared to treatment with either agent alone.[1][2]
Comparative In Vivo Performance
| Parameter | Control (CIA) | This compound (25 μM) | Kaempferol (12.5 μM) | This compound (25 μM) + Kaempferol (12.5 μM) |
| Arthritis Score | High | Moderately Reduced | Moderately Reduced | Significantly Reduced |
| Histological Joint Damage | Severe | Moderately Reduced | Moderately Reduced | Significantly Reduced |
| Serum IL-6 Levels | Elevated | Reduced | Reduced | Significantly Reduced |
| Serum IL-1β Levels | Elevated | Reduced | Reduced | Significantly Reduced |
| Serum IL-17 Levels | Elevated | Reduced | Reduced | Significantly Reduced |
| Th17 Cell Differentiation | Increased | Inhibited | Inhibited | Enhanced Inhibition |
| Osteoclast Differentiation | Increased | Inhibited | Inhibited | Enhanced Inhibition |
Table 1: Summary of in vivo effects of this compound and kaempferol, alone and in combination, in a CIA mouse model. Data compiled from Jeong et al., 2024.[1][3][4]
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the induction of arthritis in mice, a standard model for studying RA.
-
Animals: DBA/1J mice are typically used due to their susceptibility to CIA.
-
Immunization:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 μg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 μg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Oral administration of this compound (25 μM) and/or kaempferol (12.5 μM) is initiated after the booster immunization and continued for the duration of the study.
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is evaluated every 2-3 days using a standardized scoring system based on paw swelling and erythema.
-
Histological Analysis: At the end of the study, joint tissues are collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, pannus formation, and bone/cartilage erosion.
-
Serum Cytokine Analysis: Blood is collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IL-17) using ELISA.
-
In Vitro Effects on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
RA-FLS are key players in the pathogenesis of RA, contributing to synovial inflammation and joint destruction. The combination of this compound and kaempferol exhibits synergistic effects in inhibiting the pro-inflammatory functions of these cells.
Comparative In Vitro Performance in RA-FLS (MH7A cell line)
| Parameter | Control (IL-6 Stimulated) | This compound (25 μM) | Kaempferol (12.5 μM) | This compound (25 μM) + Kaempferol (12.5 μM) |
| Cell Proliferation | High | Inhibited | Inhibited | Enhanced Inhibition |
| Cell Migration | High | Inhibited | Inhibited | Enhanced Inhibition |
| Cell Invasion | High | Inhibited | Inhibited | Enhanced Inhibition |
| MMP Expression | High | Suppressed | Suppressed | Enhanced Suppression |
| p-gp130 Expression | High | Reduced | Reduced | Significantly Reduced |
| p-STAT3 Expression | High | Reduced | Reduced | Significantly Reduced |
| p-ERK Expression | High | Reduced | Reduced | Significantly Reduced |
| p-AKT Expression | High | Reduced | Reduced | Significantly Reduced |
Table 2: Summary of in vitro effects of this compound and kaempferol, alone and in combination, on IL-6 stimulated RA-FLS. Data compiled from Jeong et al., 2024.[3][4][5][6]
Experimental Protocols for In Vitro Assays
The human RA-FLS cell line, MH7A, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Seed MH7A cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound (25 μM) and/or kaempferol (12.5 μM) for 1 hour.
-
Stimulate the cells with hyper IL-6 (20 ng/mL) for 48 hours.
-
Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Grow MH7A cells to confluence in a 6-well plate.
-
Create a scratch in the cell monolayer using a sterile 200 μL pipette tip.
-
Wash with PBS to remove detached cells.
-
Treat the cells with this compound (25 μM) and/or kaempferol (12.5 μM) in the presence of hyper IL-6 (20 ng/mL).
-
Capture images of the scratch at 0 and 48 hours.
-
Quantify the migration rate by measuring the closure of the scratch area.
-
Pre-treat MH7A cells with this compound (25 μM) and/or kaempferol (12.5 μM) for 1 hour, followed by stimulation with hyper IL-6 (20 ng/mL) for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-gp130, p-STAT3, p-ERK, and p-AKT.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Inhibition of the IL-6 Signaling Pathway
The synergistic anti-inflammatory effect of this compound and kaempferol is primarily attributed to their enhanced inhibition of the IL-6 signaling pathway in RA-FLS.[1][5] this compound is known to target the IL-6 signaling pathway, while kaempferol has been reported to inhibit the activation of MAPKs.[1][7] Their combined action leads to a more potent suppression of downstream signaling cascades that are crucial for the pro-inflammatory and destructive behavior of RA-FLS.
Signaling Pathway Diagram
Caption: IL-6 signaling pathway and points of inhibition by this compound and kaempferol.
Experimental Workflow Overview
Caption: Overview of the experimental workflow to evaluate this compound and kaempferol synergy.
Conclusion
The combination of this compound and kaempferol demonstrates a significant synergistic effect in mitigating the pathology of rheumatoid arthritis in both in vivo and in vitro models.[1] This enhanced efficacy is achieved through the dual inhibition of key inflammatory pathways, particularly the IL-6 signaling cascade, in RA-FLS. These findings strongly support the further investigation of this compound and kaempferol combination therapy as a novel and potent treatment strategy for rheumatoid arthritis. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon this promising research.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model | PLOS One [journals.plos.org]
- 5. 2.7. Cell Counting Kit-8 (CCK-8) Assay [bio-protocol.org]
- 6. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
LMT-28: A Novel Small Molecule Alternative to Monoclonal Antibody-Based IL-6 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The pro-inflammatory cytokine Interleukin-6 (IL-6) is a well-established therapeutic target for a range of autoimmune and inflammatory diseases. The current standard of care largely involves monoclonal antibody-based therapies, such as Tocilizumab and Sarilumab, which effectively neutralize the IL-6 receptor (IL-6R). However, the emergence of small molecule inhibitors offers a promising alternative with potential advantages in oral bioavailability and manufacturing costs. This guide provides a comprehensive comparison of LMT-28, a first-in-class oral small molecule inhibitor targeting the IL-6 signal transducer gp130, with the established monoclonal antibody-based IL-6R inhibitors, Tocilizumab and Sarilumab.
Mechanism of Action: A Fundamental Distinction
The primary difference between this compound and monoclonal antibody-based therapies lies in their direct molecular targets within the IL-6 signaling cascade.
Monoclonal Antibody-Based IL-6R Inhibitors (Tocilizumab, Sarilumab): These are large biologic molecules that bind with high affinity to the soluble and membrane-bound IL-6 receptor alpha (IL-6Rα).[1][2][3] This binding competitively inhibits the interaction of IL-6 with its receptor, thereby preventing the formation of the IL-6/IL-6Rα complex and subsequent association with the signal-transducing protein gp130.[2][3] This blockade effectively abrogates both cis and trans IL-6 signaling pathways.[1]
This compound: A Small Molecule gp130 Inhibitor: In contrast, this compound is an orally active, synthetic small molecule that functions by directly binding to the gp130 protein.[4][5] This interaction allosterically inhibits the association of the pre-formed IL-6/IL-6Rα complex with gp130, a critical step for the initiation of downstream signaling.[6][7] By targeting the common signal transducer gp130, this compound selectively inhibits IL-6-induced phosphorylation of key downstream signaling molecules, including JAK2 and STAT3.[4][7]
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. SARIL-RA-TARGET results on rheumatoid arthritis - NCF International [ncfinternational.it]
- 3. Efficacy and safety of sarilumab in patients with active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarilumab and Nonbiologic Disease‐Modifying Antirheumatic Drugs in Patients With Active Rheumatoid Arthritis and Inadequate Response or Intolerance to Tumor Necrosis Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model | PLOS One [journals.plos.org]
- 6. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
Validating the Anti-inflammatory Effects of LMT-28: A Comparative Analysis with Methotrexate
For Immediate Release
This guide provides a comprehensive comparison of the novel small-molecule IL-6 inhibitor, LMT-28, and the established disease-modifying antirheumatic drug (DMARD), methotrexate (MTX). The following analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.
Executive Summary
This compound, a novel synthetic compound, demonstrates potent anti-inflammatory effects by directly targeting the glycoprotein 130 (gp130) subunit of the IL-6 receptor. This mechanism effectively inhibits the IL-6/gp130/JAK2/STAT3 signaling pathway, a critical driver of inflammation.[1][2][3] In a head-to-head comparison using a collagen-induced arthritis (CIA) mouse model, this compound exhibited a superior anti-arthritic effect compared to methotrexate, a widely used immunosuppressant.[4] This guide will delve into the mechanisms of action, present comparative in vivo data, and provide detailed experimental protocols to validate these findings.
Mechanisms of Action: A Tale of Two Pathways
This compound and methotrexate employ distinct mechanisms to achieve their anti-inflammatory effects.
This compound: Targeted Inhibition of the IL-6 Signaling Pathway
This compound functions as a direct antagonist of the IL-6 signaling pathway.[1] It binds to gp130, the signal-transducing subunit of the IL-6 receptor, thereby preventing the binding of the IL-6/IL-6Rα complex.[1] This action inhibits the subsequent phosphorylation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[1][5] The suppression of STAT3 activation ultimately leads to a downregulation of pro-inflammatory gene expression.[1][2]
Methotrexate: A Multi-Faceted Anti-inflammatory Agent
Methotrexate's anti-inflammatory mechanism is more complex and not fully elucidated. In the context of rheumatoid arthritis, its effects are thought to be mediated by several pathways, including:
-
Inhibition of Purine Metabolism: Methotrexate inhibits enzymes involved in purine synthesis, leading to an accumulation of adenosine.[5][6]
-
Adenosine Signaling: Extracellular adenosine, acting through its receptors, has potent anti-inflammatory effects, including the suppression of T-cell activation and inflammatory cytokine production.[5][7][8]
-
Inhibition of T-cell Activation: Methotrexate can suppress T-cell activation and the expression of intercellular adhesion molecules.[6]
-
Inhibition of Methyltransferase Activity: This can lead to the deactivation of enzymes relevant to immune system function.[6][7]
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
A study directly comparing this compound and methotrexate in a CIA mouse model, a well-established preclinical model for rheumatoid arthritis, demonstrated the superior efficacy of this compound.
Data Presentation
| Parameter | Vehicle Control | This compound (0.25 mg/kg) | Methotrexate (2.5 mg/kg) |
| Arthritis Index Score | ~8.5 | ~3.5 | ~5.5 |
| Serum COMP (ng/mL) | ~14 | ~7 | Not Reported |
| Serum SAP (µg/mL) | ~900 | ~400 | Not Reported |
| Anti-CII IgG (µg/mL) | ~800 | ~300 | Not Reported |
| Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[4] |
The results indicate that this compound, at a significantly lower molar dose, achieved a greater reduction in the arthritis index score compared to methotrexate.[4] Furthermore, this compound markedly reduced serum levels of cartilage oligomeric matrix protein (COMP), a marker of cartilage turnover, serum amyloid P component (SAP), an acute-phase reactant, and anti-collagen type II (CII) IgG antibodies.[4]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The following protocol provides a general framework for the induction and assessment of CIA in mice, based on standard methodologies.
1. Animals:
2. Reagents:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Methotrexate
3. Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.[3]
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant is administered.[3]
4. Treatment Administration:
-
Following the booster immunization, mice are orally administered this compound (0.25 mg/kg), methotrexate (2.5 mg/kg), or a vehicle control once daily for a specified period (e.g., 15 days).[4]
5. Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is scored daily on a scale of 0-4, with a maximum score of 16 per mouse.[3]
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb
-
-
Serum Biomarker Analysis: At the end of the study, blood is collected, and serum levels of COMP, SAP, and anti-CII IgG are measured by ELISA.
-
Histopathological Analysis: Joint tissues are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
Conclusion
The available data strongly support the potent anti-inflammatory effects of this compound. Its targeted mechanism of action, focused on the inhibition of the IL-6/gp130/JAK2/STAT3 signaling pathway, offers a distinct advantage over the broader, less specific mechanisms of methotrexate. The superior efficacy of this compound in a preclinical model of rheumatoid arthritis, demonstrated at a lower dose than methotrexate, highlights its potential as a promising therapeutic candidate for the treatment of inflammatory diseases. Further investigation and clinical trials are warranted to fully elucidate the therapeutic utility of this compound in human inflammatory conditions.
References
- 1. chondrex.com [chondrex.com]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate - Wikipedia [en.wikipedia.org]
- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficacy of methotrexate as anti-inflammatory and anti-proliferative drug in dermatology: Three case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
Comparative Analysis of LMT-28: A Small-Molecule Inhibitor of the gp130 Cytokine Receptor
A detailed examination of the cross-reactivity and inhibitory profile of LMT-28 in comparison to other known small-molecule gp130 inhibitors, Bazedoxifene and SC144.
Introduction
Interleukin-6 (IL-6) and related cytokines play a pivotal role in the inflammatory response and are implicated in the pathogenesis of numerous autoimmune diseases and cancers. These cytokines signal through a shared receptor subunit, glycoprotein 130 (gp130), making it an attractive target for therapeutic intervention. This compound is a novel synthetic small molecule identified as an antagonist of IL-6 signaling.[1][2] This guide provides a comprehensive comparison of this compound with other small-molecule gp130 inhibitors, focusing on their cross-reactivity with various cytokine receptors, and is supported by experimental data and detailed protocols for key assays.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to the gp130 receptor subunit.[1][2] This interaction prevents the homodimerization of gp130, a crucial step for the initiation of downstream signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4] Specifically, this compound has been shown to suppress the IL-6-induced phosphorylation of STAT3.[1][3][4]
Cross-Reactivity Profile of this compound
A key aspect of any targeted therapy is its specificity. The cross-reactivity of this compound has been evaluated against other cytokines that utilize gp130 for signal transduction.
Inhibition of IL-11 Signaling: Similar to IL-6, Interleukin-11 (IL-11) signaling is dependent on the homodimerization of gp130.[5][6] Experimental evidence demonstrates that this compound effectively inhibits IL-11-mediated signaling.[3]
Lack of Inhibition of LIF and OSM Signaling: In contrast, cytokines such as Leukemia Inhibitory Factor (LIF) and Oncostatin M (OSM) signal through heterodimerization of gp130 with other receptor subunits (e.g., LIF receptor or OSM receptor).[5] Studies have shown that this compound does not inhibit the signaling pathways activated by LIF and OSM, highlighting its specificity for pathways dependent on gp130 homodimerization.[1][3][7]
Comparative Analysis with Other gp130 Inhibitors
To provide a broader context for the performance of this compound, this guide includes a comparison with two other notable small-molecule inhibitors of gp130: Bazedoxifene and SC144.
Data Presentation: Quantitative Comparison of gp130 Inhibitors
| Compound | Target | Binding Affinity (Kd) | IC50 (IL-6 signaling) | Cross-Reactivity Profile |
| This compound | gp130 | Not explicitly reported | 5.9 µM (STAT3 phosphorylation)[3] | Inhibits IL-11; Does not inhibit LIF or OSM[1][3] |
| Bazedoxifene | gp130 | 3.8 µM (for derivative 10a)[8] | Not explicitly reported | Inhibits IL-6 and IL-11 signaling[9] |
| SC144 | gp130 | Not explicitly reported | 0.49-0.95 µM (ovarian cancer cell growth)[9] | Inhibits LIF, IL-6, and OSM; Does not inhibit IFN-γ, SDF-1α, or PDGF[7][10] |
Note: The reported Kd for Bazedoxifene is for a derivative compound, and the IC50 for SC144 is for cell growth inhibition, which may not directly reflect the inhibition of IL-6 signaling.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 4. Oncostatin M can sensitize sensory neurons in inflammatory pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Oncostatin M in the Pathogenesis of Vernal Keratoconjunctivitis: Focus on the Barrier Function of the Epithelium and Interleukin-33 Production by Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irbm.com [irbm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]
A Comparative Analysis of LMT-28: A Novel Small-Molecule gp130 Inhibitor and its Impact Across Inflammatory Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LMT-28, a first-in-class oral small-molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. It details the molecule's mechanism of action, its differential effects on various inflammatory cells, and its performance relative to other therapeutic alternatives, supported by preclinical experimental data.
Introduction to this compound
Interleukin-6 is a pleiotropic cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and pancreatitis.[1][2] Its signaling cascade is a key target for therapeutic intervention. While biologic drugs like monoclonal antibodies have successfully targeted this pathway, the development of orally available small-molecule inhibitors has been a significant challenge.[1][3] this compound is an experimental oxazolidinone derivative that represents a major step forward.[2][4] It functions as an antagonist of the IL-6 receptor β subunit, glycoprotein 130 (gp130), thereby blocking IL-6 activity.[1][3] Although its potency may be insufficient for clinical development, this compound serves as a crucial proof-of-concept and a valuable research tool for understanding IL-6-mediated processes.[3]
Mechanism of Action: Direct Inhibition of gp130
This compound exerts its anti-inflammatory effects by directly binding to the gp130 protein.[1][4] This prevents the binding of the IL-6/IL-6 Receptor α (IL-6Rα) complex to gp130, a critical step for receptor dimerization and downstream signal transduction.[1][4][5] By inhibiting the homodimerization of gp130, this compound specifically blocks signaling by cytokines that rely on this mechanism, such as IL-6 and IL-11.[5][6] This leads to the suppression of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation cascade.[1][2][4]
Caption: IL-6 signaling pathway and the inhibitory action of this compound on gp130.
Impact on Key Inflammatory Cell Types
This compound has demonstrated significant effects on a variety of cells implicated in inflammatory processes. Its action is primarily centered on modulating cytokine production and cellular differentiation driven by IL-6.
-
Fibroblast-Like Synoviocytes (FLS): In rheumatoid arthritis (RA), activated RA-FLS are key contributors to synovial inflammation and joint destruction.[7] this compound, particularly in combination with kaempferol, has been shown to inhibit IL-6-induced hyperactivation of RA-FLS.[7][8] This includes suppressing their proliferation, migration, and invasion, as well as reducing the expression of matrix metalloproteinases.[7]
-
Osteoblasts and Osteoclasts: this compound plays a role in mitigating inflammatory bone resorption.[2] In in-vitro models using osteoblasts, this compound downregulates the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) stimulated by lipopolysaccharide (LPS) and advanced glycation end products (AGEs).[2][9] Since RANKL is essential for the maturation of osteoclasts (cells that break down bone tissue), this action suggests this compound can reduce osteoclast activity and bone loss in inflammatory conditions like peri-implantitis.[2]
-
T Helper 17 (Th17) Cells: The differentiation of pro-inflammatory Th17 cells is heavily dependent on IL-6. Studies have shown that this compound can inhibit the excessive differentiation of these cells, which is a significant factor in the pathology of autoimmune diseases like rheumatoid arthritis.[7][8]
-
Other Cell Types: The inhibitory effect of this compound has also been observed in hepatoma (HepG2) and erythroleukemic (TF-1) cells, where it substantially inhibits IL-6-dependent proliferation.[1][5]
Table 1: Summary of this compound's Effects on Inflammatory Cell Functions
| Cell Type | Model System | Key Stimulant | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| Fibroblast-Like Synoviocytes (RA-FLS) | In vitro | IL-6 | Inhibition of proliferation, migration, and invasion | [7] |
| Osteoblasts | In vitro | LPS & AGEs | Downregulation of RANKL expression | [2][9] |
| T Helper 17 (Th17) Cells | Ex vivo / CIA Mouse Model | N/A | Inhibition of excessive differentiation | [7][8] |
| Erythroleukemic Cells (TF-1) | In vitro | IL-6 | Substantial inhibition of cell proliferation | [1] |
| Hepatoma Cells (HepG2) | In vitro (Reporter Assay) | IL-6 | Suppression of STAT3 activation (IC₅₀ ≈ 5.9 µM) |[5] |
Comparative Analysis with Alternative IL-6 Pathway Inhibitors
This compound's profile as an oral small molecule distinguishes it from the dominant class of IL-6 inhibitors, which are monoclonal antibodies (biologics). It also differs from JAK inhibitors that act further downstream.
-
This compound vs. Monoclonal Antibodies (e.g., Tocilizumab, Sarilumab):
-
Target: this compound directly targets the gp130 co-receptor.[1] Tocilizumab and Sarilumab target the IL-6Rα.[3]
-
Administration: this compound is orally bioavailable, offering a significant advantage in convenience over the injectable administration required for antibodies.[2]
-
Specificity: By targeting gp130 homodimerization, this compound inhibits cytokines like IL-6 and IL-11, but not those that use gp130 in a heterodimer complex, such as Leukemia Inhibitory Factor (LIF).[1][5] This offers a distinct specificity profile.
-
-
This compound vs. JAK Inhibitors (e.g., Filgotinib, Upadacitinib):
-
Target: this compound acts extracellularly/at the membrane level to prevent the initiation of the signal.[1] JAK inhibitors act intracellularly, blocking the kinase activity of JAKs that is common to multiple cytokine receptor pathways.[5][6]
-
Scope of Inhibition: Because JAKs are utilized by numerous cytokine receptors, JAK inhibitors have a broader immunosuppressive effect compared to the more targeted action of this compound on the gp130-mediated pathway.
-
Caption: Comparison of intervention points for different IL-6 pathway inhibitors.
Preclinical Efficacy Data
This compound has demonstrated anti-inflammatory activity in various animal models of disease.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | This compound Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse | 0.25 mg/kg, oral, daily | Alleviated arthritis scores; Markedly reduced serum levels of TNF-α, IL-1β, COMP, and anti-collagen antibodies. | [1][2][10] |
| Acute Pancreatitis | Mouse | 0.25 or 1 mg/kg, oral | Reduced edema, inflammatory cell infiltration, and necrosis; Decreased expression of IL-1β, TNF-α, and IL-6. | [1][10] |
| Peri-implantitis in Diabetic Model | Rat | 0.23 mg/kg, gavage | Reduced bone resorption around implants; Decreased IL-6 and RANKL expression. | [2][9] |
| IL-6 Induced TNF-α Production | Mouse | 0.4 or 0.8 mg/kg, oral | Antagonized IL-6-induced production of TNF-α in vivo. |[1][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summarized protocols for key experiments involving this compound.
This model is a standard for evaluating anti-rheumatic drugs.
-
Induction: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen (CII) and complete Freund's adjuvant via intradermal injection at the base of the tail.
-
Booster: A booster injection of CII emulsified with incomplete Freund's adjuvant is administered 21 days after the primary immunization.
-
Treatment: Upon the onset of arthritis, mice are randomized into treatment groups. This compound (e.g., 0.25 mg/kg), a comparator (e.g., Methotrexate 2.5 mg/kg), or vehicle is administered orally once daily for a set period (e.g., 15 days).[10]
-
Assessment:
-
Clinical Scoring: Arthritis severity is evaluated daily or every other day using a graded scale (e.g., 0-4) based on paw swelling and erythema.
-
Biomarker Analysis: At the end of the study, serum is collected to measure levels of anti-CII antibodies, pro-inflammatory cytokines (TNF-α, IL-1β), and cartilage turnover markers (COMP) via ELISA.[10]
-
Histopathology: Joint tissues are collected, fixed, sectioned, and stained (e.g., H&E) to assess inflammation, pannus formation, and bone erosion.
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.
This in-vitro assay quantifies the inhibition of the IL-6 signaling pathway.
-
Cell Culture: Human hepatoma (HepG2) cells are transiently transfected with a plasmid containing a STAT3-responsive luciferase reporter gene (p-STAT3-Luc).
-
Treatment: Transfected cells are pre-treated with varying concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with recombinant human IL-6 to activate the STAT3 pathway.
-
Measurement: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of STAT3 activation.
-
Analysis: Results are expressed as a percentage of the activity seen in IL-6 stimulated cells without the inhibitor. The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is calculated.[5]
References
- 1. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 [frontiersin.org]
- 7. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of LMT-28 for the IL-6/gp130 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of LMT-28, a small-molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. Its specificity is critically evaluated through direct comparison with other known inhibitors targeting the IL-6/gp130 interaction. This document summarizes key performance data, details experimental methodologies, and visualizes complex biological and experimental processes to aid in research and development decisions.
Executive Summary
This compound is a novel synthetic compound that has demonstrated inhibitory activity against IL-6 signaling. Experimental evidence indicates that this compound directly targets the gp130 signal-transducing subunit of the IL-6 receptor complex. A key finding is its specificity for cytokines that induce gp130 homodimerization, such as IL-6 and IL-11, while not affecting cytokines that utilize gp130 in a heterodimeric complex, like Leukemia Inhibitory Factor (LIF). This guide compares this compound to other IL-6/gp130 signaling inhibitors, including the monoclonal antibody Tocilizumab and other small molecules such as Bazedoxifene, SC144, and Madindoline A, to provide a clear perspective on its specificity and potential utility.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory performance of this compound and its alternatives.
Table 1: In Vitro Inhibition of IL-6 Signaling by this compound
| Assay Type | Cell Line | Parameter Measured | This compound IC50 | Citation |
| STAT3 Reporter Gene Assay | HepG2 | IL-6-induced STAT3 activation | 5.9 µM | [1] |
| Cell Proliferation Assay | TF-1 | IL-6-dependent cell proliferation | 7.5 µM | [2] |
Table 2: Specificity Profile of this compound and Comparative Compounds
| Compound | Target(s) | Inhibits IL-6 | Inhibits IL-11 | Inhibits LIF | Inhibits OSM | Notes | Citations |
| This compound | gp130 (homodimer) | Yes | Yes | No | No | Specific for gp130 homodimerization-dependent signaling. | [1][2] |
| Tocilizumab | IL-6Rα | Yes | No | No | No | Monoclonal antibody preventing IL-6 binding to its receptor. | [3] |
| Bazedoxifene | gp130 | Yes | Yes | No | No | Selective for IL-6 and IL-11 signaling. | [3][4][5] |
| SC144 | gp130 | Yes | Not Reported | Yes | Yes | Inhibits both gp130 homodimer and heterodimer signaling. | [6][7][8] |
| Madindoline A | gp130 | Yes | Yes | No | Not Reported | Binds to gp130 with a KD of 288 µM. | [9] |
Note: "Not Reported" indicates that data was not found in the surveyed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: STAT3 Phosphorylation Assay (Western Blot)
This protocol is for determining the inhibition of IL-6-induced STAT3 phosphorylation.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media until they reach 70-80% confluency.[2]
-
Serum-starve the cells for 12-24 hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1 hour.[2]
-
Stimulate the cells with 10 ng/mL of recombinant human IL-6 for 15-30 minutes at 37°C.[2][10]
2. Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH or β-actin.[2]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the steps to determine the binding affinity of small molecules to gp130.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant human gp130 protein (ligand).
-
This compound or other small molecules (analyte).
-
Running buffer (e.g., HBS-EP+).
2. Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant gp130 protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
3. Analyte Interaction Analysis:
-
Prepare a series of dilutions of the small molecule analyte (e.g., this compound) in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized gp130 surface and a reference flow cell (without gp130 or with an irrelevant protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove the bound analyte.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams using appropriate software (e.g., Biacore evaluation software).
-
Determine the equilibrium dissociation constant (KD) by fitting the steady-state binding data to a 1:1 binding model.
Protocol 3: IL-6-Dependent TF-1 Cell Proliferation Assay
This protocol is used to assess the inhibitory effect of compounds on IL-6-mediated cell proliferation.
1. Cell Culture:
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 ng/mL of human granulocyte-macrophage colony-stimulating factor (GM-CSF).[11]
2. Assay Procedure:
-
Wash the TF-1 cells to remove GM-CSF and resuspend them in a medium without GM-CSF.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.[12]
-
Add varying concentrations of the inhibitor (e.g., this compound) to the wells.
-
Add a final concentration of 1 ng/mL of recombinant human IL-6 to induce proliferation.[2]
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12]
3. Measurement of Cell Proliferation:
-
Add a cell proliferation reagent such as MTT or WST-1 to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Alternatively, use a method based on [3H]-thymidine incorporation.[13]
4. Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the control (IL-6 stimulation without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of this compound.
Caption: IL-6 signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing inhibitor specificity.
Caption: Logical relationship of inhibitor specificity.
References
- 1. The gp 130 family cytokines IL-6, LIF and OSM but not IL-11 can reverse the anti-proliferative effect of dexamethasone on human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bazedoxifene Suppresses the Growth of Osteosarcoma Cells by Inhibiting IL-6 and IL-11/GP130 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LMT-28: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like LMT-28 is paramount to maintaining a secure and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for this compound, a small molecule inhibitor of the IL-6 receptor subunit gp130. The following information is based on general best practices for laboratory chemical waste management and should be supplemented by the official Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the manufacturer-specific Safety Data Sheet (SDS). This document contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures. This compound is supplied by vendors such as Sigma-Aldrich (CAS Number: 1239600-18-0) and MedchemExpress.[1] An SDS can be obtained directly from their respective websites.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Storage: Store this compound at its recommended temperature, typically -20°C, in a tightly sealed container.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any research chemical, must adhere to local, state, and federal regulations for hazardous waste.
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
This includes the pure compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, vials, gloves).
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder and contaminated disposables (e.g., weighing paper, contaminated gloves) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically resistant container labeled as hazardous waste. Avoid mixing with incompatible chemicals.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the CAS number (1239600-18-0), and the primary hazards (as specified in the SDS).
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
While a specific SDS for this compound was not directly retrieved, the following table summarizes key quantitative information available for the compound.
| Property | Value | Source |
| CAS Number | 1239600-18-0 | Sigma-Aldrich |
| Molecular Formula | C₁₇H₂₉NO₄ | Sigma-Aldrich |
| Molecular Weight | 311.42 g/mol | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Purity (Assay) | ≥98% (HPLC) | Sigma-Aldrich |
| Physical Form | Oil | Sigma-Aldrich |
| Color | Colorless to light yellow | Sigma-Aldrich |
Experimental Protocols: In Vitro Cell Proliferation Assay
This compound's bioactivity is often assessed by its ability to inhibit IL-6-induced cell proliferation. The following is a generalized protocol for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on IL-6-dependent cell proliferation.
Materials:
-
TF-1 human erythroleukemic cell line (IL-6 dependent)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human IL-6
-
This compound (dissolved in DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TF-1 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
IL-6 Stimulation: Add recombinant human IL-6 to all wells (except for a negative control) to a final concentration that induces robust proliferation.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assay: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
This compound Disposal Workflow
Caption: Workflow for the proper handling and disposal of this compound waste in a laboratory setting.
This compound Mechanism of Action: IL-6 Signaling Pathway Inhibition
Caption: this compound inhibits the IL-6 signaling pathway by directly targeting the gp130 receptor subunit.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
